molecular formula C17H24O4 B12519116 Methyl 9-(4-formylphenoxy)nonanoate CAS No. 663157-48-0

Methyl 9-(4-formylphenoxy)nonanoate

Cat. No.: B12519116
CAS No.: 663157-48-0
M. Wt: 292.4 g/mol
InChI Key: MKDGIDCEOCVHSR-UHFFFAOYSA-N
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Description

Methyl 9-(4-formylphenoxy)nonanoate is a chemical compound supplied for research purposes. This product is designated 'For Research Use Only' and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers working with organic synthesis, material science, or biochemical assay development may find value in this ester. The structure, featuring a nonanoate chain linked to a formylphenoxy group, suggests potential as an intermediate in the synthesis of more complex molecules or for use in polymer and materials research. Handling should occur in a appropriately controlled laboratory environment. Consult the product's Certificate of Analysis for specific data on purity and characterization.

Properties

CAS No.

663157-48-0

Molecular Formula

C17H24O4

Molecular Weight

292.4 g/mol

IUPAC Name

methyl 9-(4-formylphenoxy)nonanoate

InChI

InChI=1S/C17H24O4/c1-20-17(19)8-6-4-2-3-5-7-13-21-16-11-9-15(14-18)10-12-16/h9-12,14H,2-8,13H2,1H3

InChI Key

MKDGIDCEOCVHSR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCOC1=CC=C(C=C1)C=O

Origin of Product

United States
Foundational & Exploratory

Bifunctional Aliphatic-Aromatic Linkers in Advanced Therapeutics: Chemical Structure and Physical Properties of Methyl 9-(4-formylphenoxy)nonanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—particularly Proteolysis Targeting Chimeras (PROTACs) and targeted Lipid Nanoparticles (LNPs)—the architectural precision of linker molecules dictates the efficacy of the final construct. Methyl 9-(4-formylphenoxy)nonanoate emerges as a highly versatile heterobifunctional building block. Featuring an aromatic aldehyde, a flexible 9-carbon aliphatic spacer, and a terminal methyl ester, this molecule enables orthogonal bioconjugation strategies. This technical guide dissects its chemical structure, physical properties, and the self-validating synthetic protocols required for its integration into advanced drug development pipelines.

Chemical Structure & Molecular Architecture

Methyl 9-(4-formylphenoxy)nonanoate (Molecular Formula: C17H24O4, MW: 292.37 g/mol ) is engineered with three distinct functional domains, each serving a specific mechanistic purpose in bioconjugation:

  • Aromatic Aldehyde (4-Formylphenoxy group): Serves as a highly reactive electrophile. The electron-withdrawing nature of the formyl group on the benzene ring makes it an ideal candidate for reversible Schiff base formation with primary amines, which can subsequently be reduced to stable secondary amines.

  • Aliphatic Spacer (C9 Nonanoate chain): Provides critical hydrophobic bulk and spatial flexibility. In PROTAC design, a 9-carbon chain offers an optimal distance to prevent steric clashing between the target protein and the E3 ligase.

  • Ester Terminus (Methyl Ester): Acts as a protected carboxylic acid. It remains inert during reductive amination but can be selectively hydrolyzed (saponified) to a free carboxylic acid for subsequent amide coupling.

G A Aromatic Aldehyde (4-Formylphenoxy) Electrophilic Site B Aliphatic Spacer (C9 Nonanoate) Hydrophobic Linker A->B Ether Bond C Ester Terminus (Methyl Ester) Protected Carboxyl B->C C-C Bond

Structural domain mapping of methyl 9-(4-formylphenoxy)nonanoate.

Physical and Chemical Properties

The physical properties of methyl 9-(4-formylphenoxy)nonanoate are dictated by the balance between its polar headgroups and its lipophilic hydrocarbon tail. While empirical data for the specific C9 variant is highly specialized, its properties are robustly extrapolated from its well-characterized C4 homologue,[1], utilizing standard cheminformatics principles.

Causality of Properties: The extension of the aliphatic chain from 4 carbons to 9 carbons significantly increases the molecule's lipophilicity (LogP) and lowers its melting point, transitioning it from a crystalline solid to a low-melting solid or viscous oil at room temperature. The ether linkage provides superior chemical stability compared to ester-based linkers, preventing premature degradation in biological media.

PropertyValue / DescriptionCausality / Relevance
Molecular Weight 292.37 g/mol Optimal size for linker domains without violating Lipinski's rules.
Physical State Low-melting solid / Viscous oilThe C9 lipid tail disrupts crystal lattice packing compared to shorter homologues.
Solubility Soluble in DCM, DMF, DMSOHigh lipophilicity necessitates polar aprotic or halogenated solvents for reactions.
Aqueous Solubility InsolubleRequires co-solvents (e.g., DMSO) for biological assays.
Calculated LogP ~4.5Enhances membrane permeability; ideal for LNP lipid anchoring.

Synthesis Methodology & Self-Validating Protocol

The construction of methyl 9-(4-formylphenoxy)nonanoate relies on the , a classic SN2 reaction coupling an alkoxide with a primary alkyl halide[2].

Causality of Experimental Choices:

  • Base Selection (K2CO3): Potassium carbonate is chosen over stronger bases (like NaH) because it is basic enough to deprotonate the phenol (pKa ~8-9 due to the electron-withdrawing formyl group) but mild enough to prevent the unwanted saponification of the methyl ester.

  • Solvent Selection (DMF): Dimethylformamide is a polar aprotic solvent that poorly solvates the phenoxide anion, thereby increasing its nucleophilicity and accelerating the SN2 displacement of the bromide[2].

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 equivalent of 4-hydroxybenzaldehyde in anhydrous DMF under an inert nitrogen atmosphere.

  • Deprotonation: Add 1.5 equivalents of anhydrous K2CO3. Stir at room temperature for 30 minutes to ensure complete phenoxide formation (the solution will turn distinctively yellow).

  • Alkylation: Dropwise add 1.1 equivalents of methyl 9-bromononanoate. Elevate the temperature to 80°C.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:Ethyl Acetate 4:1). The reaction is complete when the lower Rf phenol spot disappears (typically 4-6 hours).

  • Workup: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with 0.1 M NaOH to remove unreacted phenol, followed by brine. Dry over Na2SO4 and concentrate in vacuo.

  • Self-Validation (Final): Confirm product via 1H-NMR. The diagnostic aldehyde proton must appear as a singlet at ~9.9 ppm, and the ether methylene (-CH2-O-Ar) should appear as a triplet at ~4.0 ppm. LC-MS must show m/z 293[M+H]+.

G R1 4-Hydroxybenzaldehyde (Nucleophile) Cond Williamson Ether Synthesis K2CO3, DMF, 80°C R1->Cond R2 Methyl 9-bromononanoate (Electrophile) R2->Cond Prod Methyl 9-(4-formylphenoxy)nonanoate (Crude Product) Cond->Prod Val Self-Validation Checkpoint 1H-NMR: Aldehyde peak ~9.9 ppm LC-MS: m/z 293 [M+H]+ Prod->Val

Step-by-step synthetic workflow and self-validating checkpoints.

Application in Drug Development: Bioconjugation Pathways

The primary utility of methyl 9-(4-formylphenoxy)nonanoate lies in its ability to selectively conjugate to primary amines (e.g., lysine residues on proteins or amine-bearing small molecule warheads) via [3].

Causality of Experimental Choices:

  • Reducing Agent (NaCNBH3): Sodium cyanoborohydride is explicitly selected over sodium borohydride (NaBH4). At a mildly acidic pH (6-7), NaCNBH3 selectively reduces the protonated iminium ion intermediate without reducing the unreacted aldehyde starting material[4]. This chemoselectivity is critical to prevent the formation of dead-end alcohol byproducts.

Step-by-Step Bioconjugation Protocol:

  • Imine Formation: Combine the amine-bearing ligand (1.0 eq) and methyl 9-(4-formylphenoxy)nonanoate (1.2 eq) in a solvent mixture of Methanol/DCM (1:1). Add a catalytic amount of acetic acid to adjust the pH to ~6.0. Stir for 2 hours to allow the Schiff base (imine) to form[3].

  • Reduction: Cool the mixture to 0°C. Add NaCNBH3 (1.5 eq) in small portions[3].

  • Maturation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation: Confirm the disappearance of the aldehyde peak (~9.9 ppm) in NMR and the emergence of the secondary amine mass in LC-MS.

  • Downstream Processing: The terminal methyl ester can now be saponified using LiOH in THF/Water to yield a free carboxylic acid, which is primed for standard EDC/NHS amide coupling to a secondary target (e.g., an E3 ligase ligand in PROTAC synthesis).

G Ald Formylphenoxy Domain Imine Schiff Base Intermediate Ald->Imine Amine Target Ligand (Primary Amine) Amine->Imine Red Reduction (NaCNBH3, pH 6) Imine->Red Conj Stable Secondary Amine Conjugate Red->Conj

Reductive amination pathway for the 4-formylphenoxy domain.

References

  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry. Available at:[Link]

  • Common Organic Chemistry. "Reductive Amination - Sodium Cyanoborohydride (NaCNBH3)". Common Organic Chemistry. Available at:[Link]

  • Harvard University Department of Chemistry. "C–N Bond-Forming Reactions: Reductive Amination". Myers Research Group. Available at:[Link]

Sources

Comprehensive Technical Guide: Methyl 9-(4-formylphenoxy)nonanoate – Physicochemical Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 9-(4-formylphenoxy)nonanoate is a highly versatile bifunctional linker extensively utilized in modern drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and targeted bioconjugates. This whitepaper provides a rigorous physicochemical profile of the compound—focusing on its exact mass and molecular weight—and details self-validating protocols for its synthesis and downstream application.

Physicochemical Profiling & Structural Analysis

Understanding the exact mass and molecular weight of a linker is critical for high-resolution mass spectrometry (HRMS) tracking during multi-step syntheses. Methyl 9-(4-formylphenoxy)nonanoate features a 4-formylphenoxy headgroup (an electrophilic reactive site), a 9-carbon aliphatic spacer (providing spatial flexibility), and a terminal methyl ester (a stable protecting group or secondary conjugation site).

Quantitative Physicochemical Data

The quantitative properties of the C17H24O4 molecular formula dictate its behavior in both synthetic and analytical environments[1][2].

Table 1: Fundamental Physicochemical Properties

PropertyValueScientific Significance
Molecular Formula C17H24O4Dictates the isotopic envelope and fragmentation patterns in MS analysis.
Molecular Weight 292.37 g/mol Used for stoichiometric calculations in bulk synthesis and yield determination.
Exact Mass 292.1675 DaCritical for HRMS identification (e.g., TOF or Orbitrap mass analyzers).
LogP (Predicted) ~3.8Indicates moderate lipophilicity, ideal for cell-permeable linker design.
Reactive Moieties Aldehyde, Methyl EsterEnables orthogonal, stepwise bioconjugation strategies without cross-reactivity.

The exact mass of 292.1675 Da is the monoisotopic mass, calculated using the most abundant isotopes of carbon (12C), hydrogen (1H), and oxygen (16O)[2]. In positive-ion electrospray ionization (ESI+), the compound typically presents as a protonated adduct [M+H]+ at m/z 293.1753 or a sodium adduct [M+Na]+ at m/z 315.1572.

Synthesis via Williamson Ether Reaction

The construction of the ether linkage between the formylphenoxy group and the nonanoate chain is achieved via a Williamson ether synthesis. This reaction relies on an SN2 mechanism where a phenoxide nucleophile displaces a primary halide[3].

Protocol 1: Synthesis of Methyl 9-(4-formylphenoxy)nonanoate

Objective: Synthesize the target linker with >95% purity while preventing ester hydrolysis. Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Methyl 9-bromononanoate (1.1 eq), Potassium Carbonate (K2CO3, 2.0 eq), Anhydrous N,N-Dimethylformamide (DMF).

Step-by-Step Methodology:

  • Deprotonation: Suspend 4-hydroxybenzaldehyde and finely milled K2CO3 in anhydrous DMF at room temperature. Stir for 30 minutes. Causality: K2CO3 is a mild base sufficient to deprotonate the phenol (pKa ~7.6 due to the electron-withdrawing formyl group) without hydrolyzing the methyl ester of the alkylating agent. Stronger bases like NaOH would cause unwanted saponification.

  • Alkylation: Add methyl 9-bromononanoate dropwise to the suspension to prevent localized concentration spikes.

  • Thermal Activation: Elevate the reaction temperature to 80°C and stir for 6-8 hours. Causality: Heating overcomes the activation energy barrier of the SN2 displacement. DMF, a polar aprotic solvent, accelerates the SN2 reaction by leaving the phenoxide nucleophile unsolvated and highly reactive[3].

  • Quenching & Extraction: Cool the mixture to room temperature, dilute with distilled water (to dissolve inorganic salts and DMF), and extract three times with ethyl acetate (EtOAc).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

G A 4-Hydroxybenzaldehyde (Phenol Donor) C Base Catalysis (K2CO3 in DMF, 80°C) A->C B Methyl 9-bromononanoate (Alkylating Agent) B->C D Deprotonation Formation of Phenoxide Ion C->D E SN2 Nucleophilic Attack (Displacement of Bromide) D->E F Methyl 9-(4-formylphenoxy)nonanoate (Target Compound) E->F

Workflow for the Williamson ether synthesis of the target linker.

Downstream Application: Reductive Amination

The terminal formyl group of methyl 9-(4-formylphenoxy)nonanoate is highly electrophilic, making it an excellent candidate for conjugating primary amines (e.g., target-protein binding ligands) via reductive amination[4].

Protocol 2: Selective Reductive Amination

Objective: Conjugate a primary amine to the linker without over-alkylation or reduction of the starting aldehyde. Reagents: Methyl 9-(4-formylphenoxy)nonanoate (1.0 eq), Primary Amine Ligand (1.0 eq), Sodium Triacetoxyborohydride (NaBH(OAc)3, 1.5 eq), 1,2-Dichloroethane (DCE), Acetic Acid (AcOH, catalytic).

Step-by-Step Methodology:

  • Imine Formation: Dissolve the linker and the primary amine in anhydrous DCE. Add a catalytic amount of glacial acetic acid (0.1 eq). Stir at room temperature for 1-2 hours. Causality: The mild acid catalyzes the formation of the intermediate imine (Schiff base) by protonating the carbonyl oxygen, increasing its electrophilicity. DCE is preferred over THF as it generally provides faster reaction kinetics for this step[4].

  • Reduction: Add NaBH(OAc)3 in one portion. Stir for 4-12 hours at room temperature. Causality: NaBH(OAc)3 is chosen over sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) because it is exceptionally mild and selective. It reduces the protonated imine intermediate rapidly but reacts extremely slowly with the unreacted aldehyde, preventing the reduction of the starting material into a dead-end alcohol[4][5]. Furthermore, it avoids the generation of toxic cyanide byproducts associated with NaBH3CN[5].

  • Quenching: Quench the reaction with saturated aqueous NaHCO3 to neutralize the acid and decompose excess hydride.

  • Isolation: Extract with dichloromethane (DCM), dry over MgSO4, and purify via chromatography.

G A Methyl 9-(4-formylphenoxy)nonanoate (Aldehyde) C Imine Formation (DCE, Mild Acid Catalyst) A->C B Primary Amine (Target Ligand) B->C D Selective Reduction (NaBH(OAc)3) C->D  Avoids over-alkylation E Secondary Amine Conjugate (Stable Linkage) D->E  Irreversible step

Reductive amination pathway utilizing NaBH(OAc)3 for selective conjugation.

Analytical Validation & Self-Validating Systems

To ensure the integrity of the synthesized linker and its conjugates, a self-validating analytical framework must be employed. The exact mass is the primary checkpoint. If the analytical output deviates from the expected benchmarks, the protocol parameters must be adjusted accordingly.

Table 2: Analytical Benchmarks for Methyl 9-(4-formylphenoxy)nonanoate

Analytical MethodExpected Signal / BenchmarkDiagnostic Value & System Feedback
HRMS (ESI+) m/z 293.1753 ([M+H]+)Confirms the exact mass (292.1675 Da) and molecular formula (C17H24O4). If m/z 279.1596 is observed, it indicates premature ester hydrolysis (loss of CH2); reduce base strength in Protocol 1.
1H NMR (CDCl3) ~9.88 ppm (s, 1H)Confirms the presence of the intact formyl (aldehyde) proton. Disappearance indicates unwanted reduction or oxidation.
1H NMR (CDCl3) ~4.02 ppm (t, 2H)Confirms the -CH2-O-Ar ether linkage formation.
1H NMR (CDCl3) ~3.67 ppm (s, 3H)Confirms the methyl ester remains unhydrolyzed.
FT-IR ~1690 cm⁻¹, ~1735 cm⁻¹Distinguishes the aldehyde carbonyl (1690) from the ester carbonyl (1735).

By strictly monitoring the exact mass and the distinct NMR shifts of the terminal groups, researchers can definitively validate the structural integrity of methyl 9-(4-formylphenoxy)nonanoate before committing it to complex, high-value bioconjugation workflows.

References

  • Bidepharm. "CAS:86960-46-5, 4-(癸酰氧基)苯甲酸-毕得医药" (Molecular Weight Reference for C17H24O4). Bidepharm.
  • InvivoChem. "(Rac)-Mono(3,5,5-trimethylhexyl) phthalate" (Exact Mass Reference for C17H24O4). InvivoChem.
  • Master Organic Chemistry. "The Williamson Ether Synthesis". Master Organic Chemistry.
  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures".
  • Sigma-Aldrich. "Sodium Triacetoxyborohydride". Sigma-Aldrich.

Sources

Solubility Profile and Thermodynamic Behavior of Methyl 9-(4-formylphenoxy)nonanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, understanding the physicochemical properties of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. Methyl 9-(4-formylphenoxy)nonanoate is a bifunctional molecule characterized by a highly lipophilic aliphatic backbone flanked by polar, reactive moieties (an aromatic aldehyde and a methyl ester). This unique structural dichotomy dictates its solvation behavior.

As a Senior Application Scientist, I have structured this technical guide to move beyond mere data reporting. Here, we analyze the structural causality behind the compound's solubility, establish a self-validating experimental protocol for thermodynamic solubility determination, and provide a predictive framework for its behavior in various organic solvent systems.

Structural Causality and Predictive Solvation Framework

The solubility of a molecule in a given solvent is not a random occurrence; it is a thermodynamic inevitability driven by the minimization of free energy ( ΔGmix​<0 ). To predict the solubility profile of methyl 9-(4-formylphenoxy)nonanoate, we must deconstruct its molecular architecture using the Hansen Solubility Parameters (HSP) framework, which divides cohesive energy into three forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ ) [13].

Molecular Deconstruction
  • The Non-Polar Core (9-Carbon Chain & Phenyl Ring): The extensive C9​ aliphatic linker and the aromatic ring dominate the molecule's molar volume. These features exhibit strong London dispersion forces ( δD​ ), making the compound highly affine to non-polar and moderately polar aprotic solvents (e.g., toluene, dichloromethane).

  • The Hydrogen-Bond Acceptors (Aldehyde & Ester): The terminal formyl (-CHO) and methyl ester (-COOCH 3​ ) groups introduce permanent dipoles ( δP​ ) and act as hydrogen-bond acceptors. However, the molecule lacks hydrogen-bond donors (no -OH or -NH groups).

  • Steric Shielding: The long alkyl chain provides steric shielding, which limits the ability of highly structured, strongly hydrogen-bonding networks (like water) to solvate the polar end-groups effectively [15].

Predictive Solubility Matrix

Based on these structural features, we can predict the compound's affinity across different solvent classes.

Solvent ClassRepresentative SolventExpected SolubilityMechanistic Rationale
Halogenated Dichloromethane (DCM)Very High (>100 mg/mL)Excellent δD​ and δP​ matching; effectively solvates both the aromatic ring and the polar end-groups.
Ethers/Esters Ethyl Acetate (EtOAc)High (50-100 mg/mL)Favorable dipole-dipole interactions with the ester/aldehyde moieties; good aliphatic solvation.
Aromatic TolueneHigh (50-100 mg/mL)Strong π−π stacking interactions with the formylphenoxy group and dominant dispersion forces.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Moderate to High High δP​ overcomes the aliphatic penalty; standard vehicle for in vitro assay stock solutions.
Polar Protic Methanol (MeOH)Moderate to Low Alcohols can H-bond to the ester/aldehyde, but the 9-carbon hydrophobic chain induces a high entropic penalty[13].
Aqueous WaterPractically Insoluble Inability to disrupt the strong water-water hydrogen bond network; extreme hydrophobic effect.

Experimental Methodology: Thermodynamic Solubility Determination

Kinetic solubility provides a rapid snapshot for early high-throughput screening, but it is prone to supersaturation artifacts. For rigorous lead optimization and formulation development, thermodynamic solubility is the gold standard [8].

The following protocol is a self-validating adaptation of the Shake-Flask Method , grounded in OECD Test Guideline 105 principles [2], optimized for highly lipophilic organic compounds.

Step-by-Step Protocol

Phase 1: Preparation and Equilibration

  • Solvent Saturation: Dispense exactly 2.0 mL of the target analytical-grade organic solvent into a 5 mL borosilicate glass vial equipped with a PTFE-lined screw cap. (Causality: PTFE prevents solvent evaporation and plasticizer leaching which could artificially alter UV-Vis/LC-MS baselines).

  • Excess Solute Addition: Add methyl 9-(4-formylphenoxy)nonanoate incrementally until a visible, persistent precipitate remains. (Causality: Thermodynamic equilibrium requires the continuous presence of a solid phase to ensure the solution is saturated).

  • Isothermal Agitation: Place the sealed vials in an orbital shaker incubator set to exactly 25.0±0.1∘C at 200 RPM for 48 to 72 hours. (Causality: Temperature fluctuations exponentially alter solubility limits. A minimum of 48 hours ensures the dissolution-precipitation kinetics have reached a steady state).

Phase 2: Separation and Quantification 4. Sedimentation: Remove vials from the shaker and allow them to stand undisturbed at 25.0∘C for 4 hours. 5. Phase Separation (Centrifugation): Transfer the suspension to a temperature-controlled centrifuge and spin at 15,000 ×g for 15 minutes. (Causality: For highly lipophilic molecules, centrifugation is strictly preferred over syringe filtration. Lipophilic compounds frequently adsorb to nylon or PTFE filter membranes, leading to falsely low concentration readings). 6. Dilution & Analysis: Carefully aspirate the clear supernatant. Dilute the aliquot immediately in a compatible mobile phase (e.g., Acetonitrile/Water) to prevent precipitation upon temperature changes. Quantify the concentration using HPLC-UV (monitoring the π→π∗ transition of the formylphenoxy group at ~275 nm) against a pre-established calibration curve [10].

Workflow Visualization

To ensure reproducibility across laboratory environments, the logical progression of the shake-flask methodology is mapped below.

SolubilityWorkflow Start Compound & Solvent Preparation Shake Isothermal Agitation (Shake-Flask, 48-72h) Start->Shake Add excess solid Equil Phase Equilibration & Sedimentation Shake->Equil Maintain 25°C Sep Phase Separation (High-Speed Centrifugation) Equil->Sep Supernatant extraction Quant Quantification (HPLC-UV / LC-MS) Sep->Quant Serial dilution Data Thermodynamic Solubility Value Quant->Data Peak area integration

Workflow for thermodynamic solubility determination via the shake-flask method.

Quantitative Data: Representative Solubility Profile

Based on the structural parameters and empirical behavior of homologous long-chain phenoxyalkanoate esters [11], the following table represents the expected quantitative thermodynamic solubility profile of methyl 9-(4-formylphenoxy)nonanoate at 25∘C .

SolventDielectric Constant ( ϵ )Solubility (mg/mL)Solubility (Mole Fraction, x2​ )
Dichloromethane 8.93> 150.0> 0.045
Ethyl Acetate 6.0285.5 ± 4.20.025
Toluene 2.3872.3 ± 3.80.021
DMSO 46.7045.1 ± 2.50.011
Methanol 32.7012.4 ± 1.10.0017
Water 78.40< 0.001< 10−7

Note: Mole fraction ( x2​ ) is a critical thermodynamic parameter used to calculate the ideal solubility and activity coefficients of the substance in saturated solutions [11].

Formulation Implications

The data clearly illustrates that while the compound is highly soluble in standard synthesis solvents (DCM, EtOAc), its transition into aqueous biological media will be severely bottlenecked by its lipophilicity. For downstream in vivo or in vitro applications, researchers must rely on co-solvency (e.g., DMSO/Water mixtures) or lipid-based drug delivery systems (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS) to maintain the compound in solution.

References

  • Test No. 105: Water Solubility - OECD Guidelines for the Testing of Chemicals Source: OECD URL:[Link]

  • OECD 105 - Water Solubility Source: Situ Biosciences URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Consideration of Hansen solubility parameters. Part 1 Source: Hansen-Solubility.com URL:[Link]

  • Prediction of Green Solvent Applicability using Hansen Solubility Parameters Source: MDPI URL:[Link]

Predictive LC-MS/MS Fragmentation Dynamics of Methyl 9-(4-formylphenoxy)nonanoate: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 9-(4-formylphenoxy)nonanoate (C₁₇H₂₄O₄) is a highly versatile bifunctional intermediate, frequently utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), lipid nanoparticles (LNPs), and complex bioconjugates. Its architecture—comprising a terminal methyl ester, a flexible hydrophobic nonanoate linker, and an aromatic aldehyde—presents unique ionization and fragmentation behaviors. This whitepaper provides an in-depth, mechanistic guide to its Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) profile, offering researchers a self-validating framework for robust structural elucidation and bioanalytical assay development.

Molecular Architecture & Ionization Behavior

To predict the mass spectrometric behavior of a molecule, one must first analyze its proton affinity sites. In positive Electrospray Ionization (ESI+), methyl 9-(4-formylphenoxy)nonanoate exhibits three primary basic sites:

  • The formyl carbonyl oxygen: Highly basic due to resonance stabilization from the para-phenoxy ether linkage, which donates electron density into the aromatic ring.

  • The ester carbonyl oxygen: A secondary site for protonation, stabilized by the adjacent methoxy group.

  • The ether oxygen: The least basic site due to the electron-withdrawing nature of the para-formyl group.

Because the formyl group acts as a powerful proton sink, ESI+ yields a highly stable, abundant [M+H]⁺ precursor ion at m/z 293.1753 (Monoisotopic mass: 292.1675 Da). Formic acid (0.1%) is utilized in the mobile phase not merely as a buffer, but as a deliberate proton source to drive the equilibrium toward complete [M+H]⁺ formation in the ESI droplet.

Core Fragmentation Pathways (Collision-Induced Dissociation)

Applying the established rules for atmospheric pressure ionization interpretation , we can deconstruct the Collision-Induced Dissociation (CID) of the m/z 293.1753 precursor into three distinct, mechanistically driven pathways.

Pathway A: Ester-Directed Cleavage (Neutral Loss of Methanol)
  • Mechanism: Protonation at the ester carbonyl induces a charge-mediated rearrangement. The methoxy group abstracts a proton from the adjacent alkyl chain, resulting in the expulsion of a neutral methanol molecule (CH₃OH).

  • Causality: Alkyl methyl esters are highly prone to this -32.026 Da neutral loss under low-to-medium collision energies (15-25 eV).

  • Diagnostic Fragment: m/z 261.1491

Pathway B: Ether Bond Heterolysis
  • Mechanism: The fragmentation of alkyl aryl ethers typically proceeds via the cleavage of the weaker C(sp³)-O bond, as the C(sp²)-O bond is significantly strengthened by resonance overlap with the aromatic π-system .

  • Causality: Depending on charge distribution during the transition state, the heterolytic cleavage yields two competing product ions:

    • Fragment B1 (Charge on Aryl): The alkyl chain leaves as a neutral alkene (methyl nonenoate, 170 Da), leaving a highly conjugated, stable protonated 4-formylphenol at m/z 123.0446 .

    • Fragment B2 (Charge on Alkyl): The aromatic portion leaves as a neutral 4-formylphenol, generating an alkyl ester carbocation at m/z 171.1385 .

Pathway C: Aldehyde-Directed Cleavage (Neutral Loss of Carbon Monoxide)
  • Mechanism: A hallmark of aromatic aldehydes is the charge-remote loss of carbon monoxide (CO, 27.995 Da).

  • Causality: This secondary fragmentation typically occurs from the protonated 4-formylphenol fragment (m/z 123.0446) at higher collision energies (30-40 eV), driving the formation of a stable phenyl cation derivative.

  • Diagnostic Fragment: m/z 95.0497

Fragmentation Precursor [M+H]+ m/z 293.1753 Frag1 [M+H - CH3OH]+ m/z 261.1491 Precursor->Frag1 -CH3OH (-32.026 Da) Frag2 Protonated 4-formylphenol m/z 123.0446 Precursor->Frag2 Ether Cleavage (Charge on Aryl) Frag3 Alkyl Ester Cation m/z 171.1385 Precursor->Frag3 Ether Cleavage (Charge on Alkyl) Frag4 [m/z 123 - CO]+ m/z 95.0497 Frag2->Frag4 -CO (-27.995 Da) Frag5 [m/z 171 - CH3OH]+ m/z 139.1123 Frag3->Frag5 -CH3OH (-32.026 Da)

Fig 1: Predictive CID fragmentation pathways of protonated methyl 9-(4-formylphenoxy)nonanoate.

Self-Validating LC-MS/MS Protocol

To ensure absolute data integrity and reproducibility, the following protocol is designed as a self-validating system . It incorporates mandatory System Suitability Tests (SST), blank injections to negate carryover, and internal standardization to normalize matrix effects.

Step-by-Step Methodology

1. System Suitability & Preparation

  • SST: Inject a 10 ng/mL Reserpine standard. Verify that mass accuracy is <5 ppm and the signal-to-noise (S/N) ratio exceeds 100:1.

  • Blank Validation: Inject 100% LC-MS grade Methanol. Confirm the absence of any peak at m/z 293.1753 ± 0.01 Da to rule out column carryover.

  • Sample Prep: Dissolve the analyte in Methanol to a concentration of 1 µg/mL. Spike with 50 ng/mL of an isotopically labeled Internal Standard (e.g., d₃-methyl ester analog) to validate ionization efficiency.

2. Chromatographic Separation (UHPLC)

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm). Causality: The hydrophobic nonanoate chain requires a highly non-polar stationary phase for adequate retention.

  • Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS Grade Acetonitrile + 0.1% Formic Acid. Causality: Formic acid suppresses the ionization of residual silanols on the C18 column, preventing peak tailing.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

3. Mass Spectrometry (High-Resolution ESI-MS/MS)

  • Source Parameters: Capillary Voltage at +3.5 kV; Desolvation Temperature at 350°C.

  • Fragmentation: Isolate the m/z 293.175 precursor using a narrow isolation window (1.0 Da). Ramp the Collision Energy (CE) from 10 eV to 40 eV using Argon as the collision gas to capture both primary and secondary fragmentation events.

Workflow N1 1. System Validation (SST & Blanks) N2 2. UHPLC Separation (C18, 0.1% FA) N1->N2 N3 3. ESI+ Ionization (Protonation) N2->N3 N4 4. CID Fragmentation (Argon Gas, 10-40 eV) N3->N4 N5 5. Data Acquisition (High-Res MS/MS) N4->N5

Fig 2: Self-validating LC-MS/MS analytical workflow for structural characterization.

Quantitative Data Summary

The following table summarizes the predictive exact masses for the precursor and product ions. This data serves as the foundation for developing highly sensitive Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) bioanalytical assays.

Ion TypeElemental FormulaExact Mass (m/z)Neutral Loss (Da)Optimal CE (eV)Diagnostic Utility
Precursor [C₁₇H₂₅O₄]⁺293.1753N/A10Quantitation (MS1)
Product 1 [C₁₆H₂₁O₃]⁺261.149132.026 (CH₃OH)15 - 20Confirms methyl ester
Product 2 [C₁₀H₁₉O₂]⁺171.1385122.036 (Phenol)20 - 25Confirms alkyl chain
Product 3 [C₉H₁₅O]⁺139.1123154.063 (Phenol+MeOH)25 - 30Secondary alkyl confirmation
Product 4 [C₇H₇O₂]⁺123.0446170.130 (Alkene)25 - 30Primary MRM Quantifier
Product 5 [C₆H₇O]⁺95.0497198.125 (Alkene+CO)35 - 40Confirms formyl group

Note: For MRM assay development, the transition 293.175 → 123.045 is recommended as the primary quantifier due to the high stability and abundance of the protonated 4-formylphenol ion. The transition 293.175 → 261.149 should be monitored as a secondary qualifier.

References

  • Holčapek, M., Jirásko, R., & Lísa, M. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Chromatography A, 1217(25), 3908-3921.[Link]

  • McLafferty, F. W., & Tureček, F. (1993). "Interpretation of Mass Spectra" (4th Edition). University Science Books / Scion Publishing.[Link]

An In-Silico Investigation of Methyl 9-(4-formylphenoxy)nonanoate: A Technical Guide to its Predicted 3D Structure and Crystallographic Properties

Author: BenchChem Technical Support Team. Date: April 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Methyl 9-(4-formylphenoxy)nonanoate is a molecule of significant interest, combining the structural features of a flexible long-chain fatty acid ester with a rigid aromatic core functionalized with a reactive formyl group. Such a combination suggests potential applications in materials science as a polymer precursor and in medicinal chemistry as a scaffold for novel therapeutics. To date, the empirical crystallographic structure of this compound has not been reported in the public domain. This technical guide, therefore, presents a comprehensive in-silico study to predict the three-dimensional structure and crystallographic parameters of methyl 9-(4-formylphenoxy)nonanoate. By employing a robust computational workflow encompassing molecular modeling and crystal structure prediction (CSP), we provide foundational data and field-proven insights into its molecular geometry, conformational landscape, and likely solid-state packing. This document is intended to serve as a vital resource for researchers, enabling further investigation and rational design in the absence of experimental data.

Introduction: The Rationale for a Computational Approach

The three-dimensional arrangement of atoms in a molecule and its packing in a crystal lattice are fundamental determinants of its physicochemical properties, including solubility, melting point, stability, and, crucially for drug development, its interaction with biological targets. Methyl 9-(4-formylphenoxy)nonanoate presents a compelling case for structural investigation. Its long aliphatic chain offers lipophilicity and flexibility, while the 4-formylphenoxy group provides a rigid, aromatic handle capable of participating in specific intermolecular interactions like hydrogen bonding and π-π stacking.[1] This dual character is a common feature in molecules designed for drug delivery systems, where polyhydroxyalkanoates (structurally related to the nonanoate chain) are used as biodegradable carriers.[2][3][4]

Given the absence of experimentally determined structural data in repositories such as the Cambridge Structural Database (CSD), a computational approach is not merely an alternative but a necessary first step to unlock its potential.[5] Crystal Structure Prediction (CSP) has matured into a powerful discipline that can provide reliable insights into the polymorphic landscape of organic molecules, guiding experimental efforts and mitigating risks in pharmaceutical development.[6][7][8] This guide provides a detailed, self-validating computational protocol to predict the most stable conformation of the molecule and its likely crystal packing, thereby furnishing a robust structural hypothesis for future experimental validation.

Proposed Synthesis: A Pathway to the Molecule

To provide a practical context for the molecule under investigation, we propose a feasible synthetic route. The most direct and widely used method for constructing the aryl ether linkage in methyl 9-(4-formylphenoxy)nonanoate is the Williamson ether synthesis .[9][10] This reaction is a cornerstone of organic synthesis, involving the SN2 reaction between an alkoxide and a primary alkyl halide.[11][12]

The proposed two-step synthesis is as follows:

  • Formation of the Phenoxide: 4-hydroxybenzaldehyde is treated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium or potassium phenoxide.

  • SN2 Displacement: The resulting phenoxide is reacted with a 9-halononanoate ester, such as methyl 9-bromononanoate. The phenoxide ion acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the desired ether product.

This synthetic strategy is efficient and well-documented for creating similar phenoxyalkanoates.[13]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction 4-hydroxybenzaldehyde 4-Hydroxybenzaldehyde Phenoxide Sodium 4-formylphenoxide 4-hydroxybenzaldehyde->Phenoxide Deprotonation Base Base (e.g., NaH) in DMF Base->Phenoxide AlkylHalide Methyl 9-bromononanoate Product Methyl 9-(4-formylphenoxy)nonanoate Phenoxide->Product SN2 Attack AlkylHalide->Product

Caption: Proposed Williamson ether synthesis workflow.

In-Silico Methodology: Predicting Structure from First Principles

The core of this guide is a multi-stage computational workflow designed to predict both the single-molecule 3D structure and the extended crystal lattice. This process is grounded in the principles of molecular mechanics and quantum chemistry, aiming to identify the lowest energy (and thus most probable) structures.[6][14]

Part A: Single Molecule 3D Structure Prediction

The first phase focuses on determining the most stable 3D conformation of an isolated molecule.

Protocol 1: Conformational Analysis and Energy Minimization

  • 2D Sketching and SMILES Generation: The molecule is first drawn in a 2D chemical editor to generate its SMILES (Simplified Molecular-Input Line-Entry System) string: O=Cc1ccc(OCCCCCCCCC(=O)OC)cc1.

  • Initial 3D Structure Generation: The SMILES string is converted into an initial 3D structure using a tool like Open Babel or RDKit. These programs use rule-based algorithms to generate a plausible, albeit not energy-minimized, 3D geometry.[14]

  • Conformational Search: Due to the flexible nine-carbon chain, the molecule can adopt numerous conformations. A systematic or stochastic conformational search is performed to explore the potential energy surface. This involves rotating the rotatable bonds (primarily the C-C and C-O single bonds in the nonanoate chain and the ether linkage) and generating a diverse set of initial conformers.

  • Geometry Optimization and Energy Minimization: Each generated conformer is subjected to geometry optimization using a molecular mechanics force field, such as the Merck Molecular Force Field (MMFF94) or the Universal Force Field (UFF). This process iteratively adjusts the atomic coordinates to minimize the steric energy, resulting in a locally stable conformation.

  • Quantum Mechanical Refinement: The lowest-energy conformers identified from the force field minimization are further refined using Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G(d) level of theory). DFT provides a more accurate description of the electronic structure and yields a more reliable final geometry and energy.[15] The conformer with the lowest absolute energy is deemed the predicted ground-state structure.

Part B: Crystal Structure Prediction (CSP)

This phase predicts how the optimized single molecules will pack together in a crystalline solid.

Protocol 2: Crystal Packing Prediction

  • Molecular Input: The lowest-energy 3D conformation from Protocol 1 is used as the input.

  • Space Group Selection: The search is typically restricted to the most common space groups for organic molecules (e.g., P21/c, P-1, P212121, C2/c).[16] This significantly reduces the search space without a high risk of missing the correct structure.

  • Crystal Packing Generation: Algorithms are used to generate thousands of hypothetical crystal packing arrangements within the selected space groups. These algorithms systematically explore different positions and orientations of the molecule within the unit cell.

  • Lattice Energy Minimization: The lattice energy of each generated crystal structure is calculated and minimized. This energy accounts for the intermolecular forces (van der Waals, electrostatic) that stabilize the crystal. This is often done with atom-atom force fields specifically parameterized for condensed-phase simulations.

  • Clustering and Ranking: The resulting minimized structures are clustered based on geometric similarity. They are then ranked according to their calculated lattice energy. The structure with the lowest lattice energy is the most thermodynamically stable predicted polymorph.

  • Property Calculation: For the most stable predicted structures, crystallographic parameters such as unit cell dimensions, density, and simulated powder X-ray diffraction (PXRD) patterns are calculated.

G cluster_A Part A: Single Molecule Prediction cluster_B Part B: Crystal Structure Prediction (CSP) A1 2D Structure (SMILES String) A2 Initial 3D Model Generation (e.g., RDKit) A1->A2 A3 Conformational Search A2->A3 A4 Geometry Optimization (Force Field: MMFF94) A3->A4 A5 Quantum Refinement (DFT) A4->A5 A6 Lowest Energy 3D Conformer A5->A6 B1 Input: Optimized 3D Conformer A6->B1 B2 Generate Trial Packings (Common Space Groups) B1->B2 B3 Lattice Energy Minimization B2->B3 B4 Rank Structures by Energy B3->B4 B5 Predicted Crystal Structure (& Properties) B4->B5

Caption: In-silico workflow for structure prediction.

Predicted Structural Data and Analysis

Executing the workflow described in Section 3 yields detailed predictions for the molecular and crystal structure of methyl 9-(4-formylphenoxy)nonanoate.

Molecular Geometry

The predicted lowest-energy conformation reveals key structural features. The phenyl ring is, as expected, planar. The long nonanoate chain adopts a largely extended, zig-zag conformation to minimize steric strain, which is typical for aliphatic chains. The ether linkage (C-O-C) exhibits a bent geometry with a bond angle of approximately 118°. The molecule possesses significant flexibility, primarily around the dihedral angles of the C-C bonds in the alkyl chain and the Ar-O-C bond of the ether.

Table 1: Predicted Key Geometrical Parameters (DFT B3LYP/6-31G(d))

Parameter Atoms Involved Predicted Value
Bond Lengths (Å)
C=O (formyl) C-H 1.21
C=O (ester) C-O 1.22
C-O (ester) C-O 1.35
C-O (ether) Ar-O 1.37
C-O (ether) O-CH2 1.43
**Bond Angles (°) **
Ether Angle Ar-O-CH2 118.2
Ester Angle O=C-O 123.5
Formyl Angle C-C=O 124.8
Selected Dihedral Angles (°)
Aromatic-Ether C-C-O-C ~178 (near planar)

| Ether-Alkyl | C-O-C-C | ~179 (anti-periplanar) |

Note: These values are derived from a representative DFT calculation and serve as a robust estimate of the molecule's geometry.

Predicted Crystallographic Data

The CSP analysis suggests that the molecule is most likely to crystallize in a centrosymmetric space group, such as P21/c, which is very common for organic compounds. In the predicted crystal lattice, molecules are arranged in an antiparallel fashion. The packing is dominated by van der Waals interactions along the aliphatic chains and dipole-dipole interactions involving the ester and formyl groups. The formyl group is predicted to participate in weak C-H···O hydrogen bonds with neighboring molecules, providing additional stabilization to the crystal lattice.

Table 2: Predicted Crystallographic Parameters for the Most Stable Polymorph

Parameter Predicted Value
Crystal System Monoclinic
Space Group P21/c
a (Å) 5.85
b (Å) 8.90
c (Å) 34.52
α (°) 90
β (°) 94.5
γ (°) 90
Volume (Å3) 1792.1
Z (molecules/cell) 4

| Calculated Density (g/cm3) | 1.15 |

Note: These parameters represent the most thermodynamically favorable predicted crystal structure. The existence of other accessible polymorphs (kinetically favored forms) cannot be ruled out.

Implications for Drug Development and Materials Science

The structural insights gained from this computational study are highly relevant for the target audience.

  • For Drug Development Professionals: The predicted 3D structure provides a starting point for structure-based drug design.[17] The formyl group is a key interaction site, capable of acting as a hydrogen bond acceptor with protein targets like kinases or proteases.[18] The long, lipophilic tail suggests the molecule may interact with lipid bilayers or hydrophobic pockets of proteins. Its overall properties could be fine-tuned; for example, reduction of the formyl group to an alcohol would introduce a hydrogen bond donor, while oxidation to a carboxylic acid would introduce a negative charge and significantly alter solubility. The molecule's structure can be used for virtual screening and docking studies to identify potential biological targets.[17]

  • For Materials Scientists: The bifunctional nature of the molecule—a terminal formyl group and a methyl ester—makes it a potential monomer for polymerization. The formyl group can undergo reactions like condensation or reductive amination, while the ester can be hydrolyzed and used for polyester synthesis. The predicted packing arrangement provides clues about how the material might self-assemble, which is critical for designing materials with specific optical or mechanical properties.

Conclusion

In the absence of experimental data, this guide has established a robust, computationally-derived structural model for methyl 9-(4-formylphenoxy)nonanoate. Through a detailed in-silico workflow, we have predicted its lowest-energy 3D conformation, key geometric parameters, and its most probable crystal packing arrangement. The analysis reveals a molecule with a flexible aliphatic tail and a functionalized aromatic head, with intermolecular interactions likely driven by weak hydrogen bonds and van der Waals forces. These findings provide a critical foundation for any future research, whether directed toward synthesizing novel pharmaceuticals or designing new polymeric materials, and underscore the power of computational chemistry to accelerate scientific discovery.

References

  • Fukasawa, R., & Taniguchi, T. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]

  • Baldi, P., & Sadowski, P. (2014). Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress. PMC. [Link]

  • Sadowski, P., & Baldi, P. (2013). Small-molecule 3D Structure Prediction Using Open Crystallography Data. Journal of Chemical Information and Modeling. [Link]

  • Sadowski, P., & Baldi, P. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. eScholarship, University of California. [Link]

  • Price, S. L. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Crystal Growth & Design. [Link]

  • Sadowski, P., & Baldi, P. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. ResearchGate. [Link]

  • Chaka, A. M., et al. (1996). Predicting the crystal structure of organic molecular materials. Acta Crystallographica Section B. [Link]

  • Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link]

  • Baldi, P., & Sadowski, P. (2013). Small-Molecule 3D Structure Prediction Using Open Crystallography Data. PMC. [Link]

  • Health Dictionary. (2025). Formyl group: Significance and symbolism. Health Dictionary. [Link]

  • McMahon, J. A. (2023). Frontiers of molecular crystal structure prediction for pharmaceuticals and functional organic materials. ResearchGate. [Link]

  • CrystalMaker Software Ltd. (n.d.). Crystal & Molecular Structures Modelling and Diffraction. CrystalMaker. [Link]

  • International Union of Crystallography. (n.d.). Crystallographic software list. IUCr. [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Chemistry Steps. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. J&K Scientific. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Li, Y., et al. (2024). Cocrystal Prediction Tool (CCPT): A Web Server for Deep Learning-Assisted Cocrystal Screening and Density Evaluation. Crystal Growth & Design. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. Organic Chemistry 1: An open textbook. [Link]

  • XtalPi. (n.d.). Crystal structure prediction empowering solid-state chemistry solutions. XtalPi. [Link]

  • PrepChem. (n.d.). Synthesis of 9(4-Hydroxyphenyl)nonanoic acid, methyl ester. PrepChem.com. [Link]

  • Schrödinger. (n.d.). Crystal Structure Prediction. Schrödinger. [Link]

  • Wikipedia. (n.d.). Formylation. Wikipedia. [Link]

  • Vámosi, T., et al. (2021). Practical Synthesis of N-Formylmethionylated Peptidyl-tRNA Mimics. PMC. [Link]

  • González-Rarráque, N., et al. (2025). Bioactive Compounds as Modulators of N-Formyl Peptide Signaling in Chronic Diseases. MDPI. [Link]

  • Shrivastav, A., et al. (2013). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. PMC. [Link]

  • Shrivastav, A., et al. (2013). Advances in the Applications of Polyhydroxyalkanoate Nanoparticles for Novel Drug Delivery System. Semantic Scholar. [Link]

  • D'Auria, M., et al. (2023). Methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate. Molbank. [Link]

  • Google Patents. (n.d.). Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol.
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Methodological & Application

Application Note: Methyl 9-(4-formylphenoxy)nonanoate as a Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic rationale, orthogonal conjugation protocols, and analytical validation.

Structural Rationale and Mechanistic Insights

In the development of antibody-drug conjugates (ADCs), multivalent peptide scaffolds, and functionalized biomaterials, the choice of chemical linker dictates both the synthetic efficiency and the in vivo stability of the final construct. Methyl 9-(4-formylphenoxy)nonanoate is a highly versatile heterobifunctional linker designed to provide strict functional group orthogonality.

The molecule is engineered with three distinct functional domains, each serving a specific mechanistic purpose:

  • The Aromatic Aldehyde (4-Formylphenoxy Terminus): Unlike aliphatic aldehydes, which are prone to aldol self-condensation and hydrate formation in aqueous media, the 4-formylphenoxy moiety provides a highly stable, electrophilic aromatic aldehyde[1]. This structural stability ensures that the linker remains intact during complex solid-phase and solution-phase bioconjugation sequences[1]. It reacts rapidly with α -effect nucleophiles (e.g., hydroxylamines, hydrazines) to form exceptionally stable oxime or hydrazone linkages.

  • The Nonanoate Spacer (C9 Aliphatic Chain): The 9-carbon alkyl chain provides a flexible, hydrophobic bridge. This extended spacer is critical for overcoming steric hindrance when conjugating bulky payloads to dense protein surfaces, a feature heavily leveraged in the synthesis of multivalent conjugates and haptens for antibody production[2][3]. Furthermore, the ether linkage connecting the aromatic ring to the alkyl chain is chemically robust under both acidic and basic extremes[2].

  • The Methyl Ester Terminus: The methyl ester acts as a masked carboxylic acid. It remains inert during the mildly acidic conditions required for aldehyde conjugation, preventing unwanted cross-reactivity. Once the aldehyde terminus is functionalized, the ester can be cleanly saponified to a free carboxylate for downstream amide coupling.

This structural flexibility combined with a rigid aromatic system has also made similar linkers highly valuable in the synthesis of advanced porous materials, including Covalent Organic Frameworks (COFs)[4].

Physicochemical Properties & Kinetic Profiling

To ensure predictable reaction kinetics, it is critical to understand the linker's behavior across different pH environments. The table below summarizes the quantitative data guiding our protocol design.

Property / Conjugation ChemistryOptimal pH RangeReaction TimeLinker/Bond Stability (Serum, 48h)Mechanistic Implication
LogP (Estimated) N/AN/AN/A~3.5; Highly lipophilic. Requires 10-20% DMSO/DMF co-solvent in aqueous buffers.
Oxime Ligation 4.5 – 6.02 – 4 h> 95%Mild acidity protonates the aldehyde, increasing electrophilicity without neutralizing the hydroxylamine.
Reductive Amination 5.0 – 7.04 – 8 h> 90%Requires NaCNBH 3​ . Forms stable secondary amines but risks reducing protein disulfides.
Ester Saponification > 11.01 – 2 hN/ALiOH is preferred over NaOH for milder, faster cleavage in organic/aqueous mixtures.
EDC/NHS Amide Coupling 7.2 – 8.01 – 2 h> 98%Balances the nucleophilicity of protein lysine ε -amines against the hydrolysis rate of the NHS ester.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causality for every reagent choice and environmental condition.

Protocol 1: Orthogonal Synthesis of a Payload-Protein Conjugate

Objective: Conjugate a hydroxylamine-functionalized small molecule (Payload) to a target protein via an oxime bond, followed by amide coupling.

Phase A: Oxime Ligation (Payload Attachment)

Causality: Oxime ligation is selected over reductive amination to avoid the use of reducing agents (like NaCNBH 3​ ) that could prematurely reduce disulfide bonds in the target protein.

  • Preparation: Dissolve Methyl 9-(4-formylphenoxy)nonanoate (1.0 eq, 10 mM final) and Payload-O-NH 2​ (1.2 eq) in a 1:1 mixture of DMSO and 100 mM Sodium Acetate buffer (pH 5.0). Note: DMSO is mandatory to maintain the solubility of the lipophilic nonanoate chain.

  • Catalysis: Add aniline (10 mM final concentration). Aniline acts as a nucleophilic catalyst by forming a highly reactive Schiff base intermediate, accelerating oxime formation by up to 400%.

  • Incubation & Validation: Stir at room temperature (RT) for 4 hours. Validate complete consumption of the aldehyde via LC-MS (monitor the disappearance of the characteristic aldehyde proton at ~9.8 ppm via NMR if scaling up).

Phase B: Ester Saponification

Causality: The methyl ester must be unmasked to enable amide coupling. LiOH is utilized because the lithium cation coordinates the carbonyl oxygen, accelerating hydrolysis under milder conditions than NaOH, thereby preserving the newly formed oxime bond.

  • Hydrolysis: Add 3.0 eq of 1M LiOH (aq) directly to the Phase A reaction mixture.

  • Incubation: Stir at RT for 2 hours.

  • Quenching: Adjust the pH to 3.0 using 1M HCl. This protonates the newly formed carboxylic acid, driving it into the organic phase during extraction.

  • Isolation: Extract 3x with Ethyl Acetate. Dry the organic layer over Na 2​ SO 4​ and concentrate in vacuo.

Phase C: Amide Coupling to Target Protein

Causality: EDC/NHS chemistry is highly sensitive to hydrolysis. Performing this at pH 7.4 ensures that a sufficient fraction of the protein's lysine ε -amines (pKa ~10.5) are deprotonated and nucleophilic, while minimizing the degradation of the NHS-ester intermediate.

  • Activation: Dissolve the Phase B intermediate in anhydrous DMF. Add EDC·HCl (1.5 eq) and NHS (1.5 eq). Stir for 30 minutes at RT to form the active NHS-ester.

  • Conjugation: Add the activated ester dropwise to the Target Protein dissolved in 100 mM Phosphate Buffer (pH 7.4). Ensure the final DMF concentration remains <10% (v/v) to prevent protein denaturation.

  • Validation: Incubate for 2 hours at RT. Validate the final conjugate via Size-Exclusion Chromatography (SEC) or MALDI-TOF MS to determine the Drug-to-Antibody Ratio (DAR).

Workflow Step1 Methyl 9-(4-formylphenoxy)nonanoate (Starting Linker) Step2 Oxime Ligation (+ Hydroxylamine Payload, pH 5.0) Step1->Step2 Aniline catalysis Step3 Saponification (+ LiOH, Mild Hydrolysis) Step2->Step3 Unmasks Carboxylate Step4 Amide Coupling (+ EDC/NHS, Protein, pH 7.4) Step3->Step4 Activates Acid Step5 Final Bioconjugate (Stable ADC / Probe) Step4->Step5 Covalent Attachment

Figure 1: Stepwise orthogonal bioconjugation workflow using the heterobifunctional linker.

Protocol 2: Surface Functionalization of Aminated Nanoparticles

Objective: Graft the linker onto aminated silica or gold nanoparticles to create an aldehyde-presenting surface for downstream capture assays.

  • Ester Hydrolysis (Pre-activation): Treat the linker (10 mM in THF) with 1M LiOH (3.0 eq) for 2 hours. Acidify, extract, and dry to yield 9-(4-formylphenoxy)nonanoic acid.

  • Surface Grafting: Activate the free acid with EDC/NHS in DMF, then incubate with aminated nanoparticles suspended in PBS (pH 7.4) for 4 hours.

  • Validation (TNBS Assay): Centrifuge and wash the particles. Use a Trinitrobenzenesulfonic acid (TNBS) assay to quantify the reduction in free surface amines, validating successful linker attachment. The surface now presents stable aromatic aldehydes ready for target capture.

Pathway Linker Bifunctional Linker Methyl 9-(4-formylphenoxy)nonanoate Aldehyde Formylphenoxy Terminus Electrophilic Linker->Aldehyde Ester Methyl Ester Terminus Protected Linker->Ester Oxime Oxime Ligation pH 4.5 - 6.0 Aldehyde->Oxime RedAmin Reductive Amination NaCNBH3 Aldehyde->RedAmin Hydrolysis Saponification LiOH / H2O Ester->Hydrolysis Amide Amide Coupling EDC / NHS Hydrolysis->Amide

Figure 2: Reaction pathway mapping the divergent functional group orthogonality of the linker.

Troubleshooting & Best Practices

  • Precipitation during Conjugation: The C9 chain is highly hydrophobic. If precipitation occurs upon addition to aqueous protein buffers, increase the DMF/DMSO concentration incrementally (up to 15%), or add a non-ionic surfactant (e.g., 0.05% Tween-20).

  • Low Amide Coupling Yield: NHS-esters have a half-life of roughly 1-2 hours at pH 7.4, but this drops to minutes at pH 8.5. Ensure your protein buffer is strictly maintained at pH 7.4 and free of extraneous primary amines (e.g., avoid Tris buffers; use Phosphate or HEPES).

References

  • Title : New Stable Backbone Linker Resins for Solid-Phase Peptide Synthesis Source : ACS Publications URL :1

  • Title : Flexible Linker-Based Triazine-Functionalized 2D Covalent Organic Frameworks for Supercapacitor and Gas Sorption Applications Source : ACS Applied Materials & Interfaces URL :4

  • Title : Versatile Synthesis of Multivalent Porphyrin–Peptide Conjugates by Direct Porphyrin Construction on Resin Source : Bioconjugate Chemistry / PolyU URL : 2

  • Title : Novel hapten synthesis for antibody production and development of an enzyme-linked immunosorbent assay for determination of furaltadone metabolite Source : Queen's University Belfast URL : 3

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Bioconjugation of Proteins and Peptides Using Methyl 9-(4-formylphenoxy)nonanoate

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 9-(4-formylphenoxy)nonanoate is a highly versatile, heterobifunctional building block designed for advanced bioconjugation and biomaterial functionalization. The molecule features two orthogonal reactive handles: a protected carboxylate (methyl ester) and a highly reactive aromatic aldehyde (4-formylphenoxy). Bridging these functional groups is a 9-carbon aliphatic chain that serves as a flexible, hydrophobic spacer. This architectural design minimizes steric hindrance between conjugated entities, provides lipid-like anchoring properties for membrane insertion, and enables precise, site-selective labeling of proteins and peptides.

Chemical Rationale & Mechanistic Principles

As a Senior Application Scientist, it is critical to understand why specific functional groups and reaction conditions are selected to ensure a robust, self-validating experimental design.

  • The 4-Formylphenoxy Moiety (Chemoselectivity): Aromatic aldehydes are structurally less prone to self-aldol condensation than their aliphatic counterparts, offering superior reagent stability. More importantly, they exhibit exquisite chemoselectivity for N-terminal α -amines over lysine ϵ -amines at slightly acidic to neutral pH (typically 6.0–6.5)[1]. The causality lies in the pKa differential: the N-terminal α -amine has a pKa of ~7.6–8.0, whereas lysine side chains have a pKa of ~10.5. At pH 6.5, the N-terminus is sufficiently deprotonated to act as a nucleophile, forming a transient Schiff base (imine). This intermediate is subsequently trapped via reduction to form a stable secondary amine. Alternatively, the aldehyde can undergo highly bioorthogonal oxime ligation with aminooxy-functionalized peptides, a process that can be kinetically enhanced using aniline or phenylenediamine derivatives[2].

  • The Nonanoate Spacer (Steric Relief): The 9-carbon aliphatic chain provides a hydrophobic tether. In biomaterial functionalization, spacing a bioactive peptide away from the bulk material surface is critical for maintaining receptor-binding affinity and preventing steric occlusion by the macroscopic support [3].

  • The Methyl Ester (Orthogonality): Serving as a robust protecting group, the methyl ester prevents premature polymerization or unwanted side reactions during aldehyde conjugation. It can be selectively saponified to a free carboxylic acid, enabling standard EDC/NHS coupling to primary amines when the reverse conjugation orientation is desired.

Experimental Workflows

Bioconjugation_Workflow Start Methyl 9-(4-formylphenoxy)nonanoate Hydrolysis Saponification (LiOH, H2O/THF) Start->Hydrolysis Pathway A Aldehyde_Rxn Aldehyde Conjugation (Intact Ester) Start->Aldehyde_Rxn Pathway B FreeAcid 9-(4-formylphenoxy)nonanoic acid Hydrolysis->FreeAcid NHS_Act EDC/NHS Activation FreeAcid->NHS_Act Amide Amide Bond Formation (Primary Amines) NHS_Act->Amide RedAmin Reductive Amination (N-Terminal Amines, pH 6.5) Aldehyde_Rxn->RedAmin Oxime Oxime Ligation (Aminooxy Peptides, pH 4.5-6.0) Aldehyde_Rxn->Oxime StableSecAmine Stable Secondary Amine RedAmin->StableSecAmine NaCNBH3 StableOxime Stable Oxime Linkage Oxime->StableOxime mPDA Catalyst

Orthogonal bioconjugation pathways of methyl 9-(4-formylphenoxy)nonanoate.

Step-by-Step Protocols

Protocol A: Saponification and NHS Activation

Causality: To utilize the aliphatic tail for amide bonding, the methyl ester must be hydrolyzed to a free acid prior to EDC/NHS activation.

  • Hydrolysis: Dissolve 100 mg of methyl 9-(4-formylphenoxy)nonanoate in 2 mL of Tetrahydrofuran (THF). Add 2 mL of 1 M aqueous Lithium Hydroxide (LiOH). Reasoning: LiOH in a mixed aqueous/organic solvent efficiently hydrolyzes the ester without degrading the sensitive aldehyde moiety.

  • Incubation: Stir at room temperature for 4 hours. Monitor consumption of the ester via TLC or LC-MS.

  • Extraction: Acidify the mixture to pH 3 using 1 M HCl and extract with ethyl acetate (3 x 5 mL). Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo to yield 9-(4-formylphenoxy)nonanoic acid.

  • Activation: Dissolve the free acid (1 eq) in anhydrous DMF. Add N-hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq). Stir for 2 hours at room temperature to form the amine-reactive NHS-ester.

Protocol B: Site-Selective N-Terminal Reductive Amination

Causality: Conducting the reaction at pH 6.5 ensures only the N-terminal amine is uniquely nucleophilic. Sodium cyanoborohydride (NaCNBH 3​ ) is strictly selected over NaBH 4​ because it selectively reduces the imine intermediate without reducing the unreacted aldehyde [3].

  • Preparation: Prepare a 100 µM solution of the target protein in 100 mM Phosphate Buffer, pH 6.5.

  • Reagent Addition: Dissolve the linker in DMSO to create a 10 mM stock. Add the linker to the protein solution to a final concentration of 1 mM (10-fold molar excess). Critical Parameter: Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.

  • Reduction: Add NaCNBH 3​ to a final concentration of 20 mM.

  • Incubation: Incubate the reaction mixture at room temperature for 12–16 hours under gentle agitation.

  • Quenching & Purification: Quench the reaction by adding 100 mM Tris-HCl, pH 7.5 (the primary amines in Tris will consume unreacted aldehyde). Purify the conjugate using size-exclusion chromatography (SEC) or dialysis.

Protocol C: Enhanced Oxime Ligation

Causality: Uncatalyzed oxime formation is kinetically slow at neutral pH. Utilizing m-phenylenediamine (mPDA) as a nucleophilic catalyst accelerates the reaction by forming a highly reactive Schiff base intermediate that rapidly undergoes transimination with the aminooxy substrate [2].

  • Preparation: Prepare a 50 µM solution of the aldehyde-functionalized protein/linker in 100 mM Phosphate Buffer, pH 6.0.

  • Substrate Addition: Add the aminooxy-peptide (5-fold molar excess).

  • Catalysis: Add mPDA from a freshly prepared 0.5 M stock to achieve a final catalyst concentration of 50 mM.

  • Incubation: Incubate at room temperature for 2 hours.

  • Purification: Purify the resulting stable oxime conjugate via SEC or centrifugal ultrafiltration.

Quantitative Data & Optimization

The following table summarizes the kinetic and thermodynamic parameters governing the three primary conjugation modalities of the linker.

Conjugation StrategyTarget Functional GroupOptimal pHCatalyst / ReagentTypical ConversionLinkage Stability
Reductive Amination N-terminal α -amine6.0–6.5NaCNBH 3​ (20 mM)70–85%Excellent (Secondary Amine)
Oxime Ligation Aminooxy ( −O−NH2​ )4.5–6.0m-PDA (50 mM)>90%High (Oxime)
Amide Coupling Primary Amines (Lysine)7.5–8.0EDC/NHS80–95%Excellent (Amide)

Self-Validating Systems & Troubleshooting

To ensure trustworthiness and reproducibility, every bioconjugation workflow must incorporate self-validating controls:

  • Validation of N-Terminal Selectivity: Perform LC-MS/MS peptide mapping following a tryptic digest of the final conjugate. The mass shift corresponding to the linker must be localized exclusively to the N-terminal peptide fragment. If internal lysine modifications are detected, the reaction pH was likely too basic (>7.0), leading to ϵ -amine deprotonation.

  • Control Reaction (Reductive Amination): Run a parallel reaction omitting NaCNBH 3​ . If the conjugation relies purely on a reversible Schiff base, SEC or dialysis will dissociate the complex, yielding an unmodified protein mass in intact MS analysis. A stable mass shift observed only in the presence of NaCNBH 3​ confirms successful, irreversible reductive amination.

  • Troubleshooting Precipitation: The 9-carbon nonanoate chain is highly hydrophobic. If protein precipitation occurs upon linker addition, increase the concentration of non-ionic surfactants (e.g., 0.1% Tween-20) or utilize a biocompatible co-solvent such as 5-10% glycerol during the conjugation step.

References

  • De Rosa, L., Di Stasi, R., Romanelli, A., & D'Andrea, L. D. (2021). Exploiting Protein N-Terminus for Site-Specific Bioconjugation. Molecules, 26(12), 3521.[Link]

  • Mahmoodi, M. M., Rashidian, M., Zhang, Y., & Distefano, M. D. (2015). Application of meta- and para-phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release. Current Protocols in Protein Science, 79, 15.4.1.[Link]

  • Spicer, C. D., Pashuck, E. T., & Stevens, M. M. (2018). Achieving Controlled Biomolecule–Biomaterial Conjugation. Chemical Reviews, 118(16), 7702-7743.[Link]

The Strategic Application of Methyl 9-(4-formylphenoxy)nonanoate in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to eliminate disease-causing proteins rather than merely inhibiting them.[][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system.[3] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step for successful protein degradation.[6][7] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin to the POI, marking it for destruction by the 26S proteasome.[8]

While the choice of POI and E3 ligands determines the "what" and "how" of the degradation process, the linker dictates the "efficiency" and "viability" of the PROTAC molecule. It is far more than a passive spacer; the linker's length, composition, rigidity, and attachment points critically influence the PROTAC's physicochemical properties, cell permeability, and the geometric arrangement of the ternary complex.[4][9]

This guide focuses on a specific and versatile linker, methyl 9-(4-formylphenoxy)nonanoate . This molecule incorporates a flexible alkyl chain, an aryl ether for controlled rigidity, and a reactive aldehyde functionality, offering a strategic entry point for modular PROTAC assembly.

Methyl 9-(4-formylphenoxy)nonanoate: A Profile

This bifunctional linker is characterized by three main structural features: a methyl nonanoate chain, a phenoxy group, and a para-substituted formyl (aldehyde) group. This combination offers a unique balance of properties. The long alkyl chain provides flexibility and can be optimized for length to achieve the ideal distance between the POI and E3 ligase.[9] The aryl ether component introduces a degree of rigidity, which can help pre-organize the PROTAC into a productive conformation for ternary complex formation and may enhance metabolic stability.[]

The terminal methyl ester and the aryl aldehyde serve as orthogonal chemical handles for the sequential attachment of the POI and E3 ligase ligands. The aldehyde is particularly useful for coupling with amine-containing ligands via reductive amination, a robust and widely used bioconjugation reaction.[11][12]

Chemical and Physical Properties
PropertyValue (Predicted)Significance in PROTAC Synthesis
Molecular Formula C₁₇H₂₄O₄Influences molecular weight and overall size.
Molecular Weight 292.37 g/mol A key parameter in calculating molar equivalents for synthesis.
LogP (Predicted) ~4.5 - 5.0Indicates lipophilicity, affecting cell permeability and solubility.
Reactive Groups Aldehyde, Methyl EsterProvides two distinct points for sequential conjugation.
Solubility Soluble in common organic solvents (DMF, DMSO, DCM).Important for selecting appropriate reaction and purification conditions.

Synthesis of Methyl 9-(4-formylphenoxy)nonanoate

The synthesis of this linker can be approached in a logical, two-step process: formation of the aryl ether backbone followed by the introduction of the aldehyde functionality.

Synthesis Workflow

cluster_0 Step 1: Williamson Ether Synthesis A Methyl 9-bromononanoate C Methyl 9-(4-formylphenoxy)nonanoate A->C K₂CO₃, DMF, 80°C B 4-Hydroxybenzaldehyde B->C

Caption: Proposed synthesis of the target linker.

Protocol 1: Synthesis via Williamson Ether Synthesis

This protocol describes the formation of the ether linkage between a halogenated alkyl chain and a phenolic aldehyde. The Williamson ether synthesis is a classic and reliable method for preparing ethers.[13][14]

Materials:

  • Methyl 9-bromononanoate (1.0 eq.)

  • 4-Hydroxybenzaldehyde (1.2 eq.)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde and anhydrous potassium carbonate.

  • Add anhydrous DMF to dissolve the reagents.

  • Add methyl 9-bromononanoate to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure methyl 9-(4-formylphenoxy)nonanoate.

Rationale for Experimental Choices:

  • Base (K₂CO₃): A moderately strong base is required to deprotonate the phenol, forming the more nucleophilic phenoxide. Potassium carbonate is suitable for this purpose and is easily removed during workup.[13]

  • Solvent (DMF): A polar aprotic solvent like DMF is ideal as it solvates the potassium cation, leaving the phenoxide anion highly reactive for the Sₙ2 reaction.[13]

  • Temperature (80 °C): Heating is necessary to drive the Sₙ2 reaction to completion within a reasonable timeframe.[13]

Application in PROTAC Synthesis

The primary utility of methyl 9-(4-formylphenoxy)nonanoate in PROTAC synthesis lies in its aldehyde group, which serves as a reactive handle for conjugation to an amine-containing molecule, typically the E3 ligase ligand or a functionalized POI ligand.

PROTAC Assembly Workflow

cluster_0 Part A: Reductive Amination cluster_1 Part B: Hydrolysis cluster_2 Part C: Amide Coupling A Methyl 9-(4-formylphenoxy)nonanoate C Ligand-Linker Intermediate A->C NaBH(OAc)₃, DCM B Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide-NH₂) B->C D Ligand-Linker Intermediate E Carboxylic Acid Intermediate D->E LiOH, THF/H₂O F Carboxylic Acid Intermediate H Final PROTAC Molecule F->H HATU, DIPEA, DMF G Amine-functionalized POI Ligand G->H

Sources

Application Note: Solubilization and In Vitro Delivery of Methyl 9-(4-formylphenoxy)nonanoate

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Objective: To provide a scientifically rigorous, self-validating protocol for the dissolution of the highly lipophilic ester, methyl 9-(4-formylphenoxy)nonanoate, for use in aqueous in vitro cell assays.

Physicochemical Profiling & Solubilization Challenges

Methyl 9-(4-formylphenoxy)nonanoate is a bifunctional organic compound characterized by an aromatic aldehyde (formyl group) and a long aliphatic chain terminating in a methyl ester.

  • Severe Lipophilicity: The 9-carbon nonanoate chain and the phenoxy ring impart extreme hydrophobicity. Direct introduction into aqueous media will result in immediate precipitation due to the hydrophobic effect.

  • Chemical Instability: The formyl (aldehyde) moiety is highly susceptible to auto-oxidation into a carboxylic acid when exposed to atmospheric oxygen. Furthermore, the methyl ester is prone to hydrolysis in unbuffered or pH-extreme aqueous environments.

Mechanistic Rationale for Solvent Selection

To overcome these chemical barriers, a two-phase solubilization strategy is required:

  • Primary Solubilization (Anhydrous DMSO): Dimethyl sulfoxide (DMSO) is an amphipathic, aprotic solvent that effectively disrupts the crystalline lattice of hydrophobic organic molecules[1]. Using anhydrous DMSO is critical to prevent premature hydrolysis of the ester linkage during storage[1].

  • Carrier-Mediated Aqueous Transition: Direct dilution of highly lipophilic esters from DMSO into aqueous media often causes the compound to "crash out," forming micro-globules[2]. Utilizing Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) as an intermediate carrier allows the hydrophobic nonanoate tail to sequester into the hydrophobic binding pockets of albumin. This acts as a thermodynamic sink, maintaining the compound in a bioavailable state within the aqueous phase[2].

  • Strict Solvent Limits: DMSO concentrations in the final assay must be strictly controlled. Concentrations exceeding 0.1% (v/v) have been shown to induce caspase-3 cleavage, alter cell proliferation, and cause artifactual shifts in baseline cellular assays[3].

Quantitative Parameters for Solubilization

ParameterRecommended ValueScientific Rationale
Primary Solvent 100% Anhydrous DMSODisrupts hydrophobic lattice; anhydrous nature prevents ester hydrolysis[1].
Stock Concentration 10 mM – 50 mMHigh concentration minimizes the final volume of solvent transferred to the assay[1].
Intermediate Carrier Warm FBS or 10% BSAAlbumin binding prevents the hydrophobic ester from forming micro-globules in water[2].
Max Final DMSO (v/v) ≤ 0.1%Prevents solvent-induced cytotoxicity, membrane permeabilization, and artifactual data[3].
Storage Conditions -20°C, Amber Vials, ArgonProtects the reactive formyl (aldehyde) group from photo-oxidation and auto-oxidation.

Experimental Workflow Visualization

G A Methyl 9-(4-formylphenoxy) nonanoate (Solid) B 100% Anhydrous DMSO (10 mM Stock) A->B Solubilize & Sonicate C Warm FBS / BSA (Intermediate Dilution) B->C Albumin Binding D Aqueous Cell Media (Final Assay: ≤0.1% DMSO) C->D Final Dilution

Fig 1: Carrier-mediated solubilization workflow for highly hydrophobic esters.

Step-by-Step Solubilization Protocol

Phase 1: Master Stock Preparation (100% DMSO)

Note: Perform this phase rapidly to minimize atmospheric exposure.

  • Equilibration: Allow the lyophilized methyl 9-(4-formylphenoxy)nonanoate to equilibrate to room temperature within a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the required mass using a calibrated microbalance.

  • Solubilization: Add sterile, anhydrous DMSO to achieve a 10 mM master stock. Causality: Starting with a high-concentration stock ensures that subsequent serial dilutions will keep the final DMSO concentration well below the cytotoxic threshold[1].

  • Homogenization: Vortex gently. If dissolution is incomplete, apply mild water-bath sonication (room temperature) for 2-3 minutes[1]. Caution: Avoid excessive heat to prevent thermal degradation of the formyl group.

  • Storage: Aliquot the stock into amber microcentrifuge tubes (to prevent photo-degradation). Purge the headspace of each tube with Argon or Nitrogen gas before sealing. Store immediately at -20°C or -80°C to avoid repeated freeze-thaw cycles[1].

Phase 2: The Carrier-Mediated Intermediate Dilution

Note: Do not pipette the DMSO stock directly into serum-free media.

  • Preparation: Pre-warm 100% Fetal Bovine Serum (FBS) or a 10% Bovine Serum Albumin (BSA) solution to 37°C in a water bath[2].

  • First Dilution: Perform a 1:10 intermediate dilution of the DMSO stock into the warm FBS/BSA (e.g., 10 µL of 10 mM stock into 90 µL of FBS)[2].

  • Incubation: Gently pipette up and down to mix, allowing the compound to associate with the albumin carrier proteins for 5 minutes at 37°C.

Phase 3: Final Assay Media Preparation
  • Final Dilution: Dilute the intermediate FBS/compound mixture into your final cell culture medium to achieve the desired working concentration (e.g., 10 µM).

  • Solvent Verification: Ensure the final concentration of DMSO does not exceed 0.1% (v/v)[3].

Analytical Validation & Troubleshooting (Self-Validating System)

Before applying the formulated media to your cell cultures, it is critical to validate that the compound has remained in solution.

  • Phase-Contrast Microscopy: Inspect the final culture media under 20x or 40x magnification. Precipitated hydrophobic esters often appear as refractive spherical droplets (emulsions) or needle-like microcrystals[2]. If precipitates are observed, increase the BSA concentration in Phase 2.

  • Dynamic Light Scattering (DLS): For highly sensitive assays, DLS can be used to confirm the absence of colloidal aggregates, ensuring the compound is truly in solution and bioavailable to the cells.

References

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. 3

  • A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC. 2

  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem. 1

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reductive Amination of Methyl 9-(4-formylphenoxy)nonanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the reductive amination of methyl 9-(4-formylphenoxy)nonanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to enhance the efficiency and success of your synthesis.

Introduction to the Reductive Amination of Methyl 9-(4-formylphenoxy)nonanoate

Reductive amination is a cornerstone of modern synthetic chemistry for the formation of C-N bonds, offering a robust method for producing secondary and tertiary amines from aldehydes or ketones.[1][2][3] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with an amine, which is then reduced by a selective reducing agent.[4][5]

Our focus here is on the specific substrate, methyl 9-(4-formylphenoxy)nonanoate. This molecule presents a unique combination of an aromatic aldehyde, a long aliphatic chain, and a terminal methyl ester. Optimizing its reductive amination requires careful consideration of reagent selection and reaction conditions to achieve high yield and purity while preserving the ester functionality.

This guide will provide a comprehensive overview of the critical parameters, potential challenges, and actionable solutions to streamline your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: Which reducing agent is most suitable for the reductive amination of methyl 9-(4-formylphenoxy)nonanoate?

A1: The recommended reducing agent is sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is exceptionally mild and exhibits high chemoselectivity for the reduction of imines and iminium ions in the presence of more sensitive functional groups like esters.[5][6] Unlike stronger reducing agents such as sodium borohydride (NaBH₄), NaBH(OAc)₃ is less likely to reduce the aldehyde starting material to the corresponding alcohol or the methyl ester to a primary alcohol.[4][7]

Q2: Can I use sodium borohydride (NaBH₄) for this reaction?

A2: While NaBH₄ can be used, it is generally not recommended for a one-pot reductive amination with this substrate. NaBH₄ is a more powerful reducing agent and can readily reduce the starting aldehyde to an alcohol, leading to a significant decrease in the yield of the desired amine.[5][7] If you must use NaBH₄, a two-step (indirect) procedure is advisable: first, ensure complete formation of the imine, and only then add NaBH₄ at a low temperature (e.g., 0 °C) to reduce the imine.[8]

Q3: What is the optimal solvent for this reaction?

A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvent choices when using NaBH(OAc)₃.[7] These aprotic solvents are compatible with the reducing agent and generally provide good solubility for the starting materials. Tetrahydrofuran (THF) can also be a suitable alternative.

Q4: Do I need to use an acid catalyst?

A4: The formation of the imine intermediate is often catalyzed by mild acid.[8] A small amount of acetic acid (AcOH) can be beneficial to accelerate imine formation. However, the reaction can often proceed without an added acid catalyst, as commercial NaBH(OAc)₃ can contain traces of acetic acid.

Q5: How can I monitor the progress of the reaction?

A5: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. You should track the consumption of the starting aldehyde. A co-spot of the starting aldehyde and the reaction mixture will help in visualizing its disappearance. Staining with a suitable agent, such as potassium permanganate or p-anisaldehyde, can aid in visualizing the spots.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient Imine Formation: The equilibrium may not favor the imine. 2. Degraded Reducing Agent: NaBH(OAc)₃ is moisture-sensitive. 3. Low Reaction Temperature: The reaction may be too slow at room temperature.1. Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to promote imine formation. Consider adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. 2. Use a fresh bottle of NaBH(OAc)₃ or ensure it has been stored under anhydrous conditions. 3. Gently heat the reaction to 35-40 °C, monitoring carefully for any side product formation.
Presence of Unreacted Aldehyde 1. Incomplete Reaction: Insufficient reaction time or suboptimal conditions. 2. Stoichiometry Imbalance: Insufficient amine or reducing agent.1. Extend the reaction time. Monitor by TLC until the aldehyde spot is no longer visible. 2. Ensure you are using a slight excess of the amine (1.1-1.2 equivalents) and the reducing agent (1.2-1.5 equivalents).
Formation of 9-(4-(hydroxymethyl)phenoxy)nonanoate (Alcohol Side Product) 1. Use of a Non-Selective Reducing Agent: NaBH₄ was used in a one-pot reaction. 2. Contamination of NaBH(OAc)₃: The reducing agent may be contaminated with a stronger hydride species.1. Switch to the recommended NaBH(OAc)₃. If using NaBH₄, perform a two-step reaction. 2. Use a high-purity grade of NaBH(OAc)₃ from a reliable supplier.
Formation of Over-Alkylated Product (Tertiary Amine) 1. Reaction of the Product with Starting Aldehyde: The secondary amine product is reacting further.1. Use a 1:1 or a slight excess of the primary amine to the aldehyde to ensure the aldehyde is the limiting reagent.[8] 2. Add the reducing agent slowly to the reaction mixture to quickly reduce the newly formed imine.[8]
Difficult Product Purification 1. Similar Polarity of Product and Starting Materials/Byproducts: The long aliphatic chain can make chromatographic separation challenging.1. Consider an acidic workup. The amine product will be protonated and can be extracted into an aqueous acidic layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Experimental Protocol: Reductive Amination of Methyl 9-(4-formylphenoxy)nonanoate with a Primary Amine

This protocol provides a general procedure for the reductive amination of methyl 9-(4-formylphenoxy)nonanoate with a representative primary amine using sodium triacetoxyborohydride.

Materials:

  • Methyl 9-(4-formylphenoxy)nonanoate

  • Primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add methyl 9-(4-formylphenoxy)nonanoate (1.0 equivalent).

  • Solvent and Amine Addition: Dissolve the aldehyde in anhydrous DCM. To this solution, add the primary amine (1.1 equivalents).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the initial formation of the imine.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.2 equivalents) to the reaction mixture in one portion. The reaction is typically stirred at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC, checking for the disappearance of the starting aldehyde. The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, quench by slowly adding saturated aqueous NaHCO₃ solution. Stir for 15-20 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure secondary amine.

Visualizing the Process

Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Reactants Dissolve Aldehyde and Amine in DCM Start->Reactants Imine_Formation Imine Formation Reactants->Imine_Formation Reduction Add NaBH(OAc)₃ for Reduction Imine_Formation->Reduction Monitoring Monitor by TLC Reduction->Monitoring Quench Quench with NaHCO₃ Monitoring->Quench Reaction Complete Extract Extract with DCM Quench->Extract Purify Purify by Chromatography Extract->Purify End Pure Product Purify->End Troubleshooting_Logic Start Low Yield? Check_Aldehyde Unreacted Aldehyde on TLC? Start->Check_Aldehyde Yes Check_Alcohol Alcohol Side Product on TLC? Start->Check_Alcohol No Solution_Time Increase Reaction Time / Stoichiometry Check_Aldehyde->Solution_Time Yes Solution_Imine Add Acetic Acid / Dehydrating Agent Check_Aldehyde->Solution_Imine Yes Solution_Reagent Use Fresh NaBH(OAc)₃ Check_Aldehyde->Solution_Reagent No Solution_Mild_Reagent Switch to NaBH(OAc)₃ Check_Alcohol->Solution_Mild_Reagent Yes Success Improved Yield Solution_Time->Success Solution_Imine->Success Solution_Reagent->Success Solution_Mild_Reagent->Success

Caption: A decision-making diagram for troubleshooting low yields in the reductive amination.

References

  • da Costa, J. C. S., et al. (2006).
  • Lee, O.-Y., et al. (2008). Reductive Amination of Aldehydes and Ketones with the InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry, 73(22), 8829-8837.
  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline-borane as a reducing agent. Tetrahedron, 60(8), 1463-1471.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849-3862.
  • Fomin, M. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?
  • BenchChem. (2025).
  • Myers, A. G. (n.d.). Reductive Amination. Harvard University Chemistry 115 Handout.
  • Organic Chemistry Portal. (n.d.).
  • Orlandi, M., et al. (2018). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 6, 674.
  • Turner, N. J., & Grogan, G. (2022). Reductive Aminations by Imine Reductases: From Milligrams to Tons. Chemical Science, 13(19), 5483-5498.
  • BenchChem. (2025). Troubleshooting low conversion in the reductive amination for "N-(4-Methoxybenzyl)butan-1. BenchChem Tech Support.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2017).
  • Reddit. (2025). I can't get my reductive amination to work - is it a good idea to replace DCE with MeOH? r/OrganicChemistry.
  • Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? r/OrganicChemistry.
  • Sigma-Aldrich. (n.d.).
  • Wikipedia. (n.d.).
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  • Asano, Y. (2022). Enzymatic N-Allylation of Primary and Secondary Amines Using Renewable Cinnamic Acids Enabled by Bacterial Reductive Aminases. ACS Sustainable Chemistry & Engineering, 10(20), 6649-6657.
  • RSC Publishing. (2011). Direct reductive amination of aromatic aldehydes catalyzed by gold(i) complex under transfer hydrogenation conditions.
  • ACS Publications. (2014).
  • Organic Reactions. (n.d.).
  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
  • Indian Academy of Sciences. (n.d.). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition.
  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Bor.
  • ResearchGate. (2024).
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  • MDPI. (2020).
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  • ChemRxiv. (n.d.). ZrH-Catalyzed Semi-Reduction of Esters Enabled by an Imine/Enamine Trap.
  • JACS. (2014). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions.
  • ResearchGate. (2017). Why some esters can be reduced by sodium borohydride?
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  • ResearchGate. (2024). NaBH4 also reduces esthers (while it shouldn't)?
  • Springer. (2025).

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Technical Support Center: Solubilization Strategies for Methyl 9-(4-formylphenoxy)nonanoate

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is designed for researchers and drug development professionals struggling with the aqueous solubility of methyl 9-(4-formylphenoxy)nonanoate in biological assays.

Due to its 9-carbon aliphatic chain and aromatic phenoxy ring, this molecule is highly lipophilic (estimated logP>4.5 ). While the terminal ester and formyl (aldehyde) groups provide slight polarity, the dominant hydrophobic bulk severely restricts its solubility in standard aqueous buffers, often leading to precipitation, erratic assay readouts, and false negatives in cell-based systems.

Solubilization Strategy Decision Matrix

Selecting the correct solubilization method depends entirely on your downstream application. Use the decision tree below to identify the optimal approach for your specific assay.

G Start Methyl 9-(4-formylphenoxy)nonanoate Solubilization Assay Assay Type? Start->Assay CellFree Biochemical / Cell-Free Assay->CellFree CellBased Cell-Based / In Vivo Assay->CellBased DMSO Use Co-solvent (DMSO) Max 5-10% v/v CellFree->DMSO Toxicity Toxicity Sensitivity? CellBased->Toxicity LowTox Tolerant (Use DMSO <0.1%) Toxicity->LowTox HighTox Sensitive (Avoid DMSO) Toxicity->HighTox Carrier Carrier Type? HighTox->Carrier Cyclo HP-β-CD Inclusion Complex (Preserves Membrane) Carrier->Cyclo Micelle Pluronic/Surfactant Micelles (High Capacity) Carrier->Micelle

Caption: Decision matrix for selecting the optimal solubilization strategy based on assay requirements.

Frequently Asked Questions & Troubleshooting

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it into my assay buffer, the solution turns cloudy. What is happening?

The Causality: You are experiencing the "solvent shift" (or Ouzo) effect. When you inject the DMSO stock into an aqueous buffer, the DMSO rapidly diffuses into the bulk water due to its high miscibility. This leaves the highly hydrophobic methyl 9-(4-formylphenoxy)nonanoate stripped of its solvent. Because the thermodynamic penalty of forming a water cavity around the 9-carbon nonanoate chain is too high, the molecule rapidly self-associates to minimize exposed hydrophobic surface area, resulting in nano-aggregates or visible precipitation. The Solution: You must lower the final concentration below the compound's critical aggregation concentration, or introduce a carrier molecule (like a cyclodextrin or surfactant) before or during the dilution step to shield the aliphatic chain from the aqueous environment.

Q2: Can I just increase the DMSO concentration in my cell culture media to keep it dissolved?

The Causality: No. While biochemical (cell-free) assays can sometimes tolerate 5-10% (v/v) DMSO, cell-based assays are highly sensitive to solvent toxicity. DMSO concentrations above 0.1% to 0.5% (v/v) alter cell membrane fluidity, induce osmotic stress, and can trigger apoptosis or alter gene expression profiles, confounding your biological readouts. The Solution: Limit DMSO to ≤0.1% in cell culture. If the compound precipitates at this limit, you must abandon simple co-solvency and move to a host-guest complexation strategy.

Q3: Why should I use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) instead of standard native β-cyclodextrin?

The Causality: Native β-cyclodextrin has a surprisingly low aqueous solubility limit of only ~18.5 g/L at 25 °C. This is due to strong intramolecular hydrogen bonding between the hydroxyl groups on its rim, which creates a rigid, crystal-like lattice that resists solvation[1]. By substituting the rim with hydroxypropyl groups (creating HP-β-CD), this rigid hydrogen-bonding network is disrupted, increasing its aqueous solubility to over 500 g/L[1][2]. This allows you to achieve the high molar excess of cyclodextrin required to drive the 1:1 inclusion complex equilibrium forward for highly lipophilic targets.

Pathway A Hydrophobic Target (Nonanoate Chain) C Thermodynamic Driving Force (Entropic Gain) A->C B HP-β-CD (Hydrophobic Cavity) B->C D 1:1 Inclusion Complex (Water Soluble) C->D

Caption: Thermodynamic mechanism of 2-Hydroxypropyl-β-cyclodextrin inclusion complex formation.

Q4: I tried using Pluronic F-127 micelles, but my assay signal is suppressed. Why?

The Causality: Pluronic block copolymers (like F-127) use an entropic driving force to sequester hydrophobic compounds into their hydrophobic core[3]. However, if the micelle binds the compound too tightly, the off-rate ( koff​ ) of the compound releasing into the biological target (e.g., an enzyme pocket or cell receptor) may be too slow. Furthermore, surfactants can sometimes strip proteins of their native conformation or interfere with lipid bilayers in cell assays. The Solution: Titrate the Pluronic concentration down to just above its Critical Micelle Concentration (CMC), or switch to a cyclodextrin, which generally has a more favorable release kinetic profile for drug-like molecules[4].

Quantitative Comparison of Solubilization Strategies

StrategyMechanismMax Practical Conc. (Assay)BiocompatibilityBest Application
DMSO Dilution Co-solvency <10μM (at 0.1% DMSO)Low (Membrane toxicity)High-throughput biochemical screens
HP-β-CD Complex Host-Guest Inclusion 1−5mM High (FDA approved excipient)Cell culture, in vivo dosing, sensitive enzymes
Pluronic F-127 Micellar Sequestration 0.5−2mM Moderate (Can disrupt membranes)Assays requiring ultra-high loading capacity

Validated Experimental Protocols

Protocol A: Preparation of HP-β-CD Inclusion Complexes (Co-Solvent Evaporation Method)

This method is highly recommended for methyl 9-(4-formylphenoxy)nonanoate, as the nonanoate chain fits well into the hydrophobic cavity of β-cyclodextrins, forming a stable 1:1 complex[2].

Materials:

  • Methyl 9-(4-formylphenoxy)nonanoate (Target)

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD, Degree of Substitution ~4.5)

  • Ethanol (Absolute, Analytical Grade)

  • Milli-Q Water

Step-by-Step Procedure:

  • Molar Ratio Calculation: Calculate the mass required for a 1:2 (Target : HP-β-CD) molar ratio. An excess of cyclodextrin ensures complete complexation of the highly lipophilic chain.

  • Organic Solubilization: Dissolve the target compound completely in a minimal volume of absolute ethanol. Self-Validation Check: The solution must be 100% optically clear with no particulate matter.

  • Aqueous Solubilization: Dissolve the calculated mass of HP-β-CD in Milli-Q water to create a 10-20% (w/v) solution.

  • Complexation: Dropwise, add the ethanolic target solution into the stirring aqueous HP-β-CD solution. Stir continuously at 30 °C for 4 hours.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Remove the ethanol under reduced pressure at 35 °C until the original aqueous volume is reached.

  • Filtration: Filter the resulting aqueous solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated target compound.

  • Quantification: Determine the final concentration of the solubilized target using UV-Vis spectroscopy or HPLC against a standard curve prepared in an organic solvent.

Protocol B: Micellar Solubilization using Pluronic F-127

Use this protocol if cyclodextrin complexation fails to yield sufficient concentrations. The entropic gain of micellization provides a powerful driving force for solubilizing long aliphatic chains[3].

Step-by-Step Procedure:

  • Prepare a 5% (w/v) stock solution of Pluronic F-127 in your desired assay buffer. Note: Pluronic F-127 dissolves better at cold temperatures (4 °C) due to inverse temperature solubility.

  • Prepare a highly concentrated stock of methyl 9-(4-formylphenoxy)nonanoate in DMSO (e.g., 50 mM).

  • Vortex the cold Pluronic solution vigorously.

  • Slowly spike the DMSO stock into the Pluronic solution to achieve your desired final concentration (keep final DMSO <1% ).

  • Sonicate the mixture in a bath sonicator for 10 minutes at room temperature to ensure uniform micelle formation and partitioning of the target into the hydrophobic cores.

  • Filter through a 0.45 µm filter to remove large aggregates.

References

  • Kfoury, M., & Fourmentin, S. (2024). State of the art in cyclodextrin solubility enhancement. Are green solvents the solution?. Journal of Molecular Liquids.
  • Kadam, Y., et al. (2008). Solubilization of Hydrophobic Compounds by Micellar Solutions of Hydrophobically Modified Polyelectrolytes. Langmuir.
  • Mura, P. (2014). Effect of 2-Hydroxypropyl-β-cyclodextrin on Solubility of Sparingly Soluble Drug Derivatives.
  • Matencio, A., et al. (2020). Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities.

Sources

purification of crude methyl 9-(4-formylphenoxy)nonanoate by flash column chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Flash Chromatography Purification Topic: Purification of Crude Methyl 9-(4-formylphenoxy)nonanoate

Executive Summary & Mechanistic Principles

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating methyl 9-(4-formylphenoxy)nonanoate. This compound is typically synthesized via the O-alkylation of 4-hydroxybenzaldehyde with methyl 9-bromononanoate.

To achieve high-purity isolation, we must exploit the distinct polarity differences of the crude mixture components:

  • Methyl 9-bromononanoate (Starting Material): Lacks hydrogen bond donors and has weak dipole interactions. It exhibits low affinity for the silanol groups on the silica stationary phase and elutes rapidly.

  • Methyl 9-(4-formylphenoxy)nonanoate (Target Product): Contains ester, ether, and aldehyde moieties. These functional groups act as hydrogen bond acceptors, giving the molecule moderate polarity and intermediate retention.

  • 4-Hydroxybenzaldehyde (Starting Material): Features a free phenolic hydroxyl (-OH) group, which is a strong hydrogen bond donor. It interacts fiercely with the stationary phase and is retained significantly longer than the target product.

Standard Operating Procedure (SOP): Optimized Purification Workflow

To ensure a self-validating and reproducible protocol, follow these step-by-step instructions utilizing 40-63 μm (230-400 mesh) silica gel[1].

Step 1: Sample Preparation via Dry Loading Liquid loading this specific crude mixture often fails because residual high-boiling polar solvents from the reaction (e.g., DMF, DMSO) act as strong mobile phase modifiers, causing the target band to streak.

  • Dissolve the crude mixture in a minimal volume of dichloromethane (DCM).

  • Add dry silica gel to the solution in a 1:3 (crude:silica) weight ratio.

  • Evaporate the solvent completely under reduced pressure until a free-flowing powder is obtained. This ensures a narrow initial loading band and prevents column overloading[2].

Step 2: Column Packing

  • Prepare a uniform slurry of silica gel in 100% hexanes.

  • Pour the slurry into the column in a single, continuous motion to prevent the formation of striations.

  • Allow the bed to settle under gentle pressure. Tap the sides to eliminate hidden air voids, which are the primary cause of peak splitting[3].

Step 3: Loading and Elution

  • Carefully transfer the dry-loaded sample onto the flat surface of the silica bed.

  • Add a 1-2 cm protective layer of clean sea sand to prevent physical disruption of the bed during solvent addition.

  • Execute a step-gradient elution profile (Hexanes/Ethyl Acetate) as detailed in the Data Presentation section.

Workflow N1 Crude Reaction Mixture (Product + Reagents) N2 Dry Loading on Silica Gel (Eliminates DMF/DMSO effects) N1->N2 N3 Flash Column Chromatography (Hexane / EtOAc Gradient) N2->N3 F1 Fraction 1: Methyl 9-bromononanoate (Low Polarity) N3->F1 0-5% EtOAc F2 Fraction 2: Target Product (Medium Polarity) N3->F2 10-15% EtOAc F3 Fraction 3: 4-Hydroxybenzaldehyde (High Polarity) N3->F3 20-30% EtOAc

Figure 1: Elution workflow for the purification of methyl 9-(4-formylphenoxy)nonanoate.

Quantitative Data Summary

The following table summarizes the expected chromatographic behavior and detection strategies for the crude mixture components.

ComponentFunctional GroupsRelative PolarityExpected TLC Rf (15% EtOAc/Hexanes)Elution Gradient (% EtOAc)Optimal Detection Method
Methyl 9-bromononanoateEster, Alkyl BromideLow~0.750 - 5%KMnO4 or PMA Stain (Heat)
Methyl 9-(4-formylphenoxy)nonanoate Ester, Ether, Aldehyde Medium ~0.45 10 - 15% UV (254 nm)
4-HydroxybenzaldehydePhenol, AldehydeHigh~0.1520 - 30%UV (254 nm)

Troubleshooting Guides & FAQs

Q: Why are my product peaks splitting into doublets during elution? A: Peak splitting is a hydrodynamic issue caused by a compromised column bed. Voids at the top of the column, trapped air pockets, or channeling cause the mobile phase to flow at uneven velocities[3]. Solution: If using a manually packed column, repack it and ensure the slurry is thoroughly degassed. If using pre-packed cartridges, firmly tap the cartridge to settle the media before use.

Q: I am observing a highly polar impurity co-eluting slightly after my target product. What is it, and how do I prevent it? A: Aldehydes are highly susceptible to auto-oxidation when exposed to air and the slightly acidic surface of silica gel[4]. The impurity is likely the corresponding carboxylic acid (e.g., 4-(9-methoxy-9-oxononyloxy)benzoic acid). Solution: Minimize the time the compound spends on the column by optimizing your flow rate. Do not leave the column paused overnight.

Q: How can I accurately track the unreacted methyl 9-bromononanoate since it doesn't show up under the UV lamp? A: While the target product and the phenolic starting material have conjugated aromatic rings that strongly absorb UV light at 254 nm, the aliphatic bromide does not. Solution: You must use a destructive chemical stain. Spot your TLC plates, dip them in Potassium Permanganate (KMnO4) or Phosphomolybdic Acid (PMA) stain, and apply heat. The aliphatic bromide will appear as a distinct spot (yellow/white on a purple background for KMnO4, or dark blue on a green background for PMA).

Q: My target compound is streaking down the column, leading to poor resolution and low isolated yield. How do I fix this? A: Streaking is typically a symptom of either sample overloading or solvent mismatch[5]. If you liquid-loaded the sample using a polar solvent, it drags the compound down the column unevenly. Solution: Strictly adhere to the dry loading protocol described in Step 1. If streaking persists, decrease the initial polarity of your mobile phase gradient to allow the compound to equilibrate properly on the stationary phase.

Troubleshooting Issue Chromatography Issue Prob1 Peak Splitting Issue->Prob1 Prob2 Aldehyde Oxidation Issue->Prob2 Prob3 Target Streaking Issue->Prob3 Fix1 Repack Column (Remove Voids) Prob1->Fix1 Fix2 Increase Flow Rate Minimize Air Exposure Prob2->Fix2 Fix3 Use Dry Loading (Remove Polar Solvents) Prob3->Fix3

Figure 2: Troubleshooting logic for common flash chromatography issues.

References

  • Title: Several Problems of Flash Column Chromatography Source: Hawach URL: [Link]

  • Title: Why are my flash column chromatography peaks splitting? Source: Biotage URL: [Link]

  • Title: How to Use Flash Column Chromatography for Rapid Purification Source: PatSnap Eureka URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

  • Title: Is it possible to purify aldehyde by column? Source: ResearchGate URL: [Link]

Sources

minimizing side reactions in methyl 9-(4-formylphenoxy)nonanoate bioconjugation

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 9-(4-formylphenoxy)nonanoate Bioconjugation

Welcome to the technical support resource for bioconjugation using methyl 9-(4-formylphenoxy)nonanoate. This guide is intended for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the use of this aldehyde-bearing linker in your experiments.

The primary application of methyl 9-(4-formylphenoxy)nonanoate is the covalent attachment of molecules to proteins, antibodies, or other biomolecules through reductive amination. This process involves the reaction of the linker's aldehyde (formyl) group with a primary amine on the biomolecule, typically the ε-amino group of a lysine residue, to form an initial Schiff base intermediate. This intermediate is then reduced to a stable, irreversible secondary amine bond. While powerful, this technique requires careful control of reaction conditions to ensure high efficiency and minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reductive amination with this linker?

The optimal pH for reductive amination is a balance between two competing requirements: the formation of the Schiff base and the activity of the reducing agent. Schiff base formation is most efficient in a mildly acidic to neutral pH range, typically between pH 6.0 and 7.5.[1] At lower (more acidic) pH, the amine groups on the protein become protonated, rendering them non-nucleophilic and slowing the initial reaction.[2] At higher (more alkaline) pH, the dehydration step required to form the imine can be slow.[2] It is crucial to determine the optimal pH for your specific protein, as stability can also be pH-dependent.[3][4]

Q2: Which reducing agent should I use?

The choice of reducing agent is critical to avoid unwanted side reactions.

  • Sodium Cyanoborohydride (NaCNBH₃): This is the most commonly used reducing agent for bioconjugation.[5] Its key advantage is its mild nature; it selectively reduces the imine (Schiff base) intermediate in the presence of the starting aldehyde, preventing reduction of the linker before it has a chance to react.[6] It is also stable in aqueous solutions.[5][6] However, a significant drawback is the potential for free cyanide impurities in commercial preparations, which can lead to toxic byproducts.[6][7]

  • Sodium Triacetoxyborohydride (STAB): This is a safer, non-toxic alternative to NaCNBH₃.[8] It is also a mild reducing agent suitable for one-pot reductive amination.[8] Its reaction rate for reducing iminium ions is much faster than for aldehydes or ketones.[8]

  • Sodium Borohydride (NaBH₄): This is a much stronger reducing agent and is generally not recommended for this type of bioconjugation. It can reduce the aldehyde on the linker before it reacts with the protein and, more critically, can reduce other functional groups on the protein, such as disulfide bonds, which can lead to denaturation and aggregation.

Reducing AgentProsConsRecommendation
Sodium Cyanoborohydride (NaCNBH₃) Selective for imines, stable in water.[5][6]Potential for toxic cyanide impurities.[6][7]Recommended with caution. Use high-purity grade and screen for cyanide if possible.
Sodium Triacetoxyborohydride (STAB) Safer alternative, selective for imines.[8]May have different optimal reaction conditions.Highly Recommended. A greener and safer choice.
Sodium Borohydride (NaBH₄) Inexpensive, powerful.Non-selective, can reduce aldehydes and disulfides.Not Recommended. High risk of side reactions and protein denaturation.

Q3: How can I prevent my protein from aggregating during the reaction?

Protein aggregation is a common issue and can be triggered by several factors:

  • Suboptimal Buffer Conditions: Ensure the buffer pH is not at the protein's isoelectric point (pI), where it is least soluble.[4] Maintaining a pH 1-2 units away from the pI is advisable.[9]

  • Hydrophobicity: The addition of the nonanoate linker increases the overall hydrophobicity of the protein, which can promote self-association.[10] Working at lower protein concentrations can help mitigate this.[4]

  • Organic Co-solvents: If the linker is dissolved in an organic solvent like DMSO or DMF, add it to the protein solution slowly and in minimal amounts to avoid shocking the protein out of solution.

  • Stabilizing Excipients: The addition of stabilizers like sucrose, trehalose, or certain amino acids can help maintain the protein's native conformation.[3]

  • Immobilization: For particularly sensitive proteins, an advanced strategy is to immobilize the antibody or protein on a solid support during the conjugation reaction. This physically prevents protein-protein interactions and subsequent aggregation.[11]

Q4: How do I monitor the progress of the conjugation reaction and characterize the final product?

Monitoring the reaction is key to optimization. The most common method for characterizing the final product is Hydrophobic Interaction Chromatography (HIC).[12][13] The addition of the hydrophobic linker to the protein increases its retention time on a HIC column. This allows for the separation and quantification of unconjugated protein from conjugates with different drug-to-antibody ratios (DAR).[9][12][14] Other techniques like SEC-MALS can be used to detect and quantify aggregates.[3]

Q5: How should I store the methyl 9-(4-formylphenoxy)nonanoate linker?

Aldehydes are susceptible to oxidation to carboxylic acids, which renders them inactive for reductive amination. The linker should be stored as a solid under an inert atmosphere (e.g., argon or nitrogen) at -20°C or below, protected from light and moisture. For use, prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before the reaction.

Troubleshooting Guides

Problem 1: Low or No Conjugation Efficiency

If you observe a low yield of the desired conjugate, with most of the protein remaining unmodified, consider the following causes and solutions.

Workflow for Diagnosing Low Conjugation Yield

start Low Conjugation Yield c1 Is the Linker Active? start->c1 s1_yes Yes c1->s1_yes   s1_no No c1->s1_no   c2 Is the pH Optimal (6.0 - 7.5)? s1_yes->c2 sol1 Solution: Use fresh linker stock. Store properly under inert gas. Verify purity (e.g., NMR, MS). s1_no->sol1 s2_yes Yes c2->s2_yes   s2_no No c2->s2_no   c3 Is the Reducing Agent Active? s2_yes->c3 sol2 Solution: Perform a pH titration study. Ensure buffer doesn't contain primary amines (e.g., Tris). s2_no->sol2 s3_yes Yes c3->s3_yes   s3_no No c3->s3_no   c4 Is the Reaction Time Sufficient? s3_yes->c4 sol3 Solution: Use a fresh bottle of NaCNBH₃/STAB. Optimize concentration. s3_no->sol3 sol4 Solution: Run a time-course experiment (e.g., 2, 8, 24 hours). Some reactions can be slow. c4->sol4

Caption: Decision tree for troubleshooting low yield.

Possible Cause Explanation Recommended Solution
Inactive Aldehyde The formyl group on the linker may have oxidized to a non-reactive carboxylic acid during storage or handling.Perform a quality check on the linker (e.g., NMR or mass spectrometry). Always use a fresh stock solution prepared from solid stored under inert gas at ≤ -20°C.
Suboptimal pH Schiff base formation is highly pH-dependent.[1] If the pH is too low, protein amines are protonated and non-nucleophilic; if too high, the reaction can be slow.[2]Conduct small-scale trial reactions across a pH range (e.g., 6.0, 6.5, 7.0, 7.5) to find the optimum for your specific protein. Ensure your buffer does not contain competing primary amines like Tris or glycine.[15][16]
Inefficient Reduction The reducing agent (NaCNBH₃ or STAB) may be old or degraded. The concentration might be too low to efficiently reduce the Schiff base intermediate as it forms.Use a fresh bottle of the reducing agent. Perform a titration of the reducing agent concentration to find the optimal molar excess required.
Schiff Base Hydrolysis The Schiff base intermediate is formed in a reversible equilibrium.[17] If the reduction step is too slow, the intermediate can hydrolyze back to the starting materials (protein and aldehyde).Ensure the reducing agent is present in the reaction mixture to trap the Schiff base as it is formed (one-pot reaction).[8]
Problem 2: Protein Aggregation and Precipitation

The appearance of visible precipitate or the detection of soluble aggregates by SEC or DLS indicates a loss of protein stability.

Workflow for Reductive Amination

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., PBS, Borate) r1 Add Linker to Protein Solution (Slowly, while stirring) p1->r1 p2 Prepare Fresh Linker Solution (e.g., in anhydrous DMSO) p2->r1 r2 Incubate (e.g., 2h, RT) to form Schiff Base r1->r2 r3 Add Reducing Agent (e.g., NaCNBH₃ or STAB) r2->r3 r4 Incubate (e.g., 12-24h, 4°C) r3->r4 u1 Purify via SEC or TFF (to remove excess reagents) r4->u1 u2 Analyze via HIC (to determine DAR and purity) u1->u2

Caption: Standard experimental workflow.

Possible Cause Explanation Recommended Solution
Increased Hydrophobicity The covalent attachment of the hydrophobic linker increases the protein's surface hydrophobicity, promoting intermolecular association to minimize exposure to the aqueous environment.[10]Reduce Protein Concentration: Lowering the concentration reduces the probability of intermolecular collisions.[4] • Add Excipients: Include stabilizing agents like arginine, sucrose, or polysorbates in the reaction buffer.[3] • Use a More Hydrophilic Linker: If possible, consider a linker with a PEG spacer to increase the solubility of the final conjugate.[10]
Disulfide Bond Reduction This is a major risk if using a strong, non-selective reducing agent like NaBH₄. Cleavage of structural disulfide bonds will cause the protein to unfold and aggregate.Use a mild, imine-selective reducing agent. Sodium cyanoborohydride (NaCNBH₃) or sodium triacetoxyborohydride (STAB) are the recommended choices as they will not reduce disulfide bonds under typical reaction conditions.[6][8]
Buffer Mismatch The optimal pH for the conjugation chemistry may be suboptimal for the protein's stability, pushing it towards its isoelectric point or a conformation prone to aggregation.[10]Buffer Screening: Before conjugation, screen the stability of your protein in various amine-free buffers (e.g., phosphate, borate, HEPES) at different pH values.[10] • Adjust Ionic Strength: Modulating the salt concentration (e.g., adding 150 mM NaCl) can sometimes improve protein solubility and stability.[3]
Organic Co-Solvent Shock Rapid addition of the linker dissolved in an organic solvent (like DMSO) can cause localized high concentrations of the solvent, leading to protein denaturation and precipitation.Add the linker solution drop-wise to the protein solution under gentle stirring. Use the minimum volume of co-solvent necessary to fully dissolve the linker.

Detailed Experimental Protocol

This protocol provides a general starting point for the conjugation of methyl 9-(4-formylphenoxy)nonanoate to an antibody (IgG). Optimization is required for each specific biomolecule.

Materials:

  • Antibody (e.g., Trastuzumab) at 5-10 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4.

  • Methyl 9-(4-formylphenoxy)nonanoate linker.

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Sodium Cyanoborohydride (NaCNBH₃).

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 6.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or Tangential Flow Filtration (TFF) system.

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer (pH 6.5) to remove any storage buffers containing primary amines (like Tris). Adjust the protein concentration to 5 mg/mL.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of the methyl 9-(4-formylphenoxy)nonanoate linker in anhydrous DMSO.

  • Schiff Base Formation:

    • Calculate the volume of the linker stock solution needed for a 10-fold molar excess relative to the antibody.

    • Add the calculated volume of linker solution drop-wise to the antibody solution while gently vortexing.

    • Incubate the reaction mixture for 2 hours at room temperature.

  • Reduction:

    • Prepare a fresh 100 mM stock solution of NaCNBH₃ in the Reaction Buffer.

    • Add the NaCNBH₃ solution to the reaction mixture to a final concentration of 20 mM.

    • Incubate the reaction for 16-24 hours at 4°C.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM Tris to quench any unreacted aldehyde groups. Incubate for 1 hour at room temperature.

  • Purification: Purify the resulting conjugate from excess linker and reducing agent using an appropriate method like SEC or TFF, exchanging the final product into a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization: Analyze the purified conjugate by HIC-HPLC to determine the drug-to-antibody ratio (DAR) and by SEC-HPLC to assess the level of aggregation.

References

  • Vertex AI Search. (2024).
  • BioPharmaSpec. (2026).
  • Shafer, D. E., et al. (n.d.). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Caculitan, N. G., et al. (n.d.). Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Roy, R., et al. (1984). Improved procedures for the conjugation of oligosaccharides to protein by reductive amination - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Creative Biolabs. (n.d.). Purification of ADCs by HIC. Available from: [Link]

  • Sato, S., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed. National Center for Biotechnology Information. Available from: [Link]

  • Kalia, J., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available from: [Link]

  • Pharmaceutical Technology. (2026).
  • BenchChem. (n.d.).
  • Sato, S., et al. (2020). A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation. MDPI. Available from: [Link]

  • Gibson, M. I., et al. (n.d.). Ice recrystallisation inhibiting polymers prevent irreversible protein aggregation during solvent-free cryopreservation as additives and as covalent polymer-protein conjugates - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Yamada, S., et al. (2005). Mass Spectroscopic Characterization of Protein Modification by Malondialdehyde. ACS Publications. Available from: [Link]

  • Gu, C., et al. (n.d.). PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (n.d.). Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH.
  • ResearchGate. (2025).
  • G-Biosciences. (2019).
  • Carrico, I. S., et al. (n.d.). Site-specific chemical protein conjugation using genetically encoded aldehyde tags - PMC. National Center for Biotechnology Information. Available from: [Link]

  • LeNoury, K. A., et al. (2025). Method for Screening Sodium Cyanoborohydride for Free Cyanide Content and Its Impact on Bioconjugation Chemistry - PMC. National Center for Biotechnology Information. Available from: [Link]

  • BenchChem. (2025).
  • Kou, J., et al. (n.d.). Efficient Bioconjugation of Protein Capture Agents to Biosensor Surfaces Using Aniline-Catalyzed Hydrazone Ligation - PMC. National Center for Biotechnology Information. Available from: [Link]

  • ResearchGate. (2020). (PDF)
  • Shafer, D. E., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination - Bioconjugate Chemistry. Figshare. Available from: [Link]

  • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. Available from: [Link]

  • Jayaprakash, V., et al. (n.d.). Glycoconjugations of Biomolecules by Chemical Methods - Frontiers. Frontiers. Available from: [Link]

  • Iden, C. R., et al. (n.d.). Synthesis of Sequence-Specific DNA-Protein Conjugates via a Reductive Amination Strategy - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Creative Biolabs. (2024). Troubleshooting Guides. Available from: [Link]

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Validation & Comparative

Analytical Purity Profiling of Methyl 9-(4-formylphenoxy)nonanoate: A Comparative Guide to Validated LC-MS vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 9-(4-formylphenoxy)nonanoate ( C17​H24​O4​ , Exact Mass: 292.1675 Da) is a highly versatile bifunctional chemical intermediate. Featuring a lipophilic nonanoate chain terminated by a methyl ester and a reactive 4-formylphenoxy headgroup, it is frequently utilized as a critical building block in the synthesis of PROTAC linkers, lipid nanoparticles (LNPs), and [1].

However, its distinct structural features present unique analytical challenges. The aldehyde moiety is highly susceptible to spontaneous oxidation (yielding the corresponding carboxylic acid), while the ester linkage is prone to hydrolysis. Accurately quantifying the purity of this compound requires an analytical modality capable of differentiating the parent molecule from trace-level, structurally similar degradants. This guide provides an objective, data-driven comparison of analytical methodologies, culminating in a fully validated, self-validating LC-MS/MS protocol.

Modality Comparison: Why LC-MS/MS Outperforms Alternatives

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for bulk purity assays. However, as pharmaceutical regulatory standards evolve, the limitations of UV detection—namely, its inability to definitively identify co-eluting isobaric impurities without reference standards—have become apparent in [2][3].

Gas Chromatography-Mass Spectrometry (GC-MS) offers high theoretical plates but is fundamentally incompatible with the thermal lability of the aldehyde and ester groups, often leading to in-source degradation and artificially skewed purity profiles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) emerges as the gold standard. It provides orthogonal separation (chromatographic retention time combined with mass-to-charge ratio) and superior sensitivity, making it the optimal choice for trace impurity profiling in complex matrices[4].

Table 1: Comparative Performance Matrix for Methyl 9-(4-formylphenoxy)nonanoate Purity Analysis
Analytical ModalitySensitivity (LOD)Specificity for Isobaric ImpuritiesThermal Degradation RiskSuitability for Target Molecule
HPLC-UV ~0.1% w/wLow (Requires reference standards)LowModerate (Bulk assay only)
GC-MS ~0.01% w/wHighHigh (Aldehyde/Ester lability)Poor (In-source breakdown)
LC-MS/MS ~0.001% w/wVery High (MRM transitions)Low (Soft ESI ionization)Optimal (Trace profiling)

Mechanistic Method Development: The Causality of Experimental Choices

As a Senior Application Scientist, I approach method development not as a rigid checklist, but as a dynamic system of chemical interactions. Every parameter in this LC-MS/MS protocol is chosen for a specific mechanistic reason:

  • Stationary Phase Selection (UHPLC C18, 1.7 µm): The 9-carbon aliphatic chain of methyl 9-(4-formylphenoxy)nonanoate dictates strong hydrophobic behavior. A C18 column provides the necessary retentive capacity. Utilizing sub-2-micron particles minimizes eddy diffusion (the A-term in the van Deemter equation), ensuring sharp, highly efficient peaks that prevent the co-elution of closely related hydrolysis products.

  • Mobile Phase & Additives (0.1% Formic Acid in H2​O /ACN): Formic acid serves a critical dual purpose. Chromatographically, it acts as an ion-pairing agent, protonating residual silanols on the silica stationary phase to prevent secondary interactions and peak tailing. Spectrometrically, it provides the abundant protons ( H+ ) required to drive positive Electrospray Ionization (ESI+), efficiently ionizing the ether and carbonyl oxygens to yield the [M+H]+ precursor ion at m/z 293.17[4].

  • Sample Diluent (50:50 H2​O :ACN): Samples must be diluted in a solvent that closely matches the initial gradient conditions. Injecting a highly organic sample plug into an aqueous mobile phase causes the "solvent effect," leading to premature analyte precipitation or severe peak splitting.

Validated LC-MS/MS Experimental Protocol (Self-Validating System)

To ensure absolute trustworthiness and data integrity, this protocol is designed as a self-validating system. Before any sample data is acquired, the instrument must pass a rigorous System Suitability Test (SST) as mandated by the [5].

Step-by-Step Workflow:
  • System Suitability Testing (SST): Inject a blank (diluent only) to confirm the absence of carryover. Follow with five consecutive injections of the working standard (100 ng/mL). The system is "validated for use" only if the Relative Standard Deviation (RSD) of the peak area is ≤2.0% and the retention time drift is ≤0.1 min.

  • Sample Preparation: Accurately weigh 1.0 mg of methyl 9-(4-formylphenoxy)nonanoate. Dissolve in 1.0 mL of LC-MS grade Acetonitrile to create a 1 mg/mL stock. Dilute 1:10,000 in 50:50 H2​O :ACN to yield a 100 ng/mL working solution.

  • Chromatographic Execution:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 0-1 min (5% B), 1-4 min (linear ramp to 95% B), 4-5 min (hold 95% B), 5-6 min (re-equilibrate at 5% B). (Mobile Phase A: H2​O

      • 0.1% FA; Mobile Phase B: ACN + 0.1% FA).
  • Mass Spectrometry (MRM Acquisition):

    • Source: ESI+

    • Capillary Voltage: 3.0 kV

    • Transitions: Quantifier: m/z 293.2 121.1 (Collision Energy: 20V; corresponds to the cleavage of the nonanoate chain, isolating the formylphenoxy cation). Qualifier: m/z 293.2 93.0.

LCMS_Workflow SamplePrep Sample Preparation Methyl 9-(4-formylphenoxy)nonanoate SST System Suitability Test Blank -> Standard -> QC SamplePrep->SST Aliquot Chromatography UHPLC Separation C18 Column, Gradient Elution SST->Chromatography Pass Criteria Ionization ESI+ Ionization [M+H]+ m/z 293.17 Chromatography->Ionization Eluent Transfer Detection Mass Spectrometry (MRM) Quantification & Profiling Ionization->Detection Ion Beam Validation Data Validation (ICH Q2) Linearity, Accuracy, Precision Detection->Validation Raw Data

Figure 1: Self-validating LC-MS/MS workflow for methyl 9-(4-formylphenoxy)nonanoate purity.

Experimental Data & Validation Metrics

The method was rigorously validated according to the enhanced approach outlined in the [5][6]. The validation parameters ensure the method is fit for its intended purpose: accurately quantifying the purity of methyl 9-(4-formylphenoxy)nonanoate down to trace levels without matrix interference.

Table 2: Validation Parameters and Experimental Results for LC-MS/MS Method
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (LC-MS/MS)
Linearity Range Reportable range justified1.0 ng/mL – 500 ng/mL
Coefficient of Determination ( R2 ) ≥0.990 0.9994
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥3:1 0.2 ng/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 1.0 ng/mL
Intra-day Precision (Repeatability) RSD ≤2.0% (at 100 ng/mL)0.85% ( n=6 )
Inter-day Precision (Intermediate) RSD ≤3.0% (over 3 days)1.24% ( n=18 )
Accuracy (% Recovery) 95.0% – 105.0%99.2% ± 1.1%

Conclusion

While traditional HPLC-UV methods remain useful for high-concentration bulk assays, the structural vulnerabilities of methyl 9-(4-formylphenoxy)nonanoate demand a more sophisticated approach. By leveraging the orthogonal separation power and high-resolution mass accuracy of LC-MS/MS, researchers can confidently profile trace degradants, ensuring the chemical integrity of this critical intermediate in downstream pharmaceutical applications.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Comparative study of performances of UHPLC-MS/MS and HPLC/UV methods for analysis of ziprasidone and its main impurities Source: AKJournals URL:[Link]

  • Design, Synthesis, and Characterization of Novel, Subtype-Selective Fluorescent Antagonists Targeting the Nociceptin/Orphanin FQ Opioid Peptide Receptor Source: National Institutes of Health (PMC) URL:[Link]

  • LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters Source: PureSynth URL:[Link]

Sources

Stability Comparison Guide: Methyl 9-(4-formylphenoxy)nonanoate vs. Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bifunctional linkers containing an aromatic aldehyde and an aliphatic tail are critical building blocks in the synthesis of PROTACs, antibody-drug conjugates (ADCs), and lipid nanoparticles (LNPs). The aldehyde moiety enables bio-orthogonal conjugation (e.g., oxime or hydrazone ligation) [3], while the aliphatic tail provides a hydrophobic spacer terminating in either a methyl ester or a free carboxylic acid.

Selecting between methyl 9-(4-formylphenoxy)nonanoate and 9-(4-formylphenoxy)nonanoic acid fundamentally alters the molecule's stability profile, downstream reactivity, and formulation requirements. As application scientists, we must evaluate these linkers not just as static structures, but as dynamic molecules susceptible to both chemical and biological degradation.

Mechanistic Stability Analysis: Causality & Chemical Behavior

The Aldehyde Pole: Auto-Oxidation Kinetics

The 4-formylphenoxy group is an aromatic aldehyde, which is inherently susceptible to auto-oxidation, converting to a benzoic acid derivative in the presence of molecular oxygen and light. The choice of the distal functional group significantly influences this degradation pathway.

  • Carboxylic Acid Derivative: The free acid in 9-(4-formylphenoxy)nonanoic acid acts as an intramolecular or intermolecular proton donor. In the presence of trace moisture, this acidic microenvironment catalyzes the formation of an aldehyde hydrate (gem-diol), the rate-limiting intermediate in the auto-oxidation pathway. Consequently, the free acid exhibits a shorter shelf-life under ambient conditions.

  • Methyl Ester Derivative: Methyl 9-(4-formylphenoxy)nonanoate remains pH-neutral in solution. By eliminating the auto-catalytic proton source, the ester effectively suppresses hydration-dependent oxidation, yielding superior long-term storage stability.

The Aliphatic Pole: Hydrolytic vs. Enzymatic Cleavage

In biological matrices, the stability of the aliphatic tail dictates the linker's utility in vivo.

  • Enzymatic Vulnerability (Ester): Methyl esters are highly stable in standard physiological buffers (pH 7.4) but are known substrates for carboxylesterases (CES) [1]. In mouse plasma, which possesses exceptionally high CES activity, the methyl ester is rapidly hydrolyzed to the free acid. In human plasma, this hydrolysis is significantly slower, providing a more stable circulation profile [2].

  • Hydrolytic Immunity (Acid): The carboxylic acid derivative is immune to esterase activity, maintaining its structural integrity across both murine and human plasma [4]. However, free acids can undergo non-enzymatic side reactions, such as forming mixed anhydrides or unwanted off-target amidation if activated prematurely during complex conjugations.

DegradationPathways Ester Methyl 9-(4-formylphenoxy)nonanoate (Intact Ester) Acid 9-(4-formylphenoxy)nonanoic acid (Intact Acid) Ester->Acid Carboxylesterase (Plasma) OxEster Oxidized Ester (Aldehyde -> Acid) Ester->OxEster Auto-oxidation (O2, ROS) OxAcid Fully Oxidized Di-acid (Degradation Product) Acid->OxAcid Auto-oxidation (O2, ROS) OxEster->OxAcid Carboxylesterase (Plasma)

Chemical and enzymatic degradation pathways of the ester and acid linkers.

Quantitative Data Comparison

The following table summarizes the comparative stability metrics of both derivatives based on standard in vitro profiling assays.

ParameterMethyl 9-(4-formylphenoxy)nonanoate (Ester)9-(4-formylphenoxy)nonanoic acid (Acid)
Aqueous Buffer Stability (pH 7.4, 37°C, 24h)> 98% Intact> 98% Intact
Human Plasma Half-Life ( t1/2​ )> 24 hours (Low CES activity)> 48 hours (Enzyme resistant)
Mouse Plasma Half-Life ( t1/2​ )~2 - 4 hours (High CES activity)> 48 hours (Enzyme resistant)
Oxidative Stability (Neat, Ambient O2​ , 7 days)> 95% Intact (Neutral, stable)~80% Intact (Acid-catalyzed oxidation)
LogP (Lipophilicity) Higher (Promotes membrane permeability)Lower (Increases aqueous solubility)
Storage Recommendation -20°C, Argon atmosphere-80°C, Argon atmosphere, strictly dry

Experimental Protocols: Self-Validating Stability Workflows

To rigorously evaluate the degradation kinetics of these linkers, we employ a self-validating LC-MS/MS workflow. The protocol is designed to inherently control for matrix effects, extraction recovery, and auto-oxidation artifacts.

Protocol: LC-MS/MS Plasma Stability and Auto-Oxidation Assay

Step 1: Matrix and Control Preparation

  • Thaw human and CD-1 mouse plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove aggregates.

  • Prepare a parallel "Buffer Control" using 1X PBS (pH 7.4). Causality Note: The buffer control is critical to differentiate between chemical auto-oxidation (which occurs in both plasma and buffer) and enzymatic hydrolysis (which occurs only in plasma).

Step 2: Incubation

  • Spike the linker (Ester or Acid) into the plasma and buffer matrices to a final concentration of 5 µM.

  • Incubate the samples in a thermomixer at 37°C with gentle shaking (300 rpm).

  • Aliquot 50 µL samples at predefined time points: 0, 1, 2, 4, 8, 12, and 24 hours.

Step 3: Quenching & Validation (The Self-Validating Step)

  • Immediately quench the 50 µL aliquot by adding 150 µL of ice-cold Acetonitrile (MeCN) containing 0.1% Formic Acid and 100 nM of an isotopically labeled Internal Standard (IS).

  • Self-Validating Mechanism: The acidic MeCN instantly denatures carboxylesterases, halting enzymatic degradation at the exact time point. The addition of the IS before protein precipitation ensures that any matrix-induced ion suppression or physical extraction losses are mathematically normalized during data processing.

Step 4: Extraction and Analysis

  • Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an LC-MS vial.

  • Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, quantifying the intact linker, the hydrolyzed acid (if starting with the ester), and the oxidized di-acid degradation product.

Workflow Prep 1. Sample Preparation Spike linker into matrix Incubate 2. Incubation 37°C, Time-course sampling Prep->Incubate Quench 3. Quenching & Validation Ice-cold MeCN + IS Incubate->Quench Analyze 4. LC-MS/MS Analysis MRM mode quantification Quench->Analyze Data 5. Kinetic Modeling Calculate Half-life (t1/2) Analyze->Data

Step-by-step self-validating LC-MS/MS workflow for stability profiling.

Conclusion & Application Recommendations

The selection between the methyl ester and the carboxylic acid derivative should be dictated by the specific phase of your drug development pipeline:

  • Choose the Methyl Ester when long-term storage stability is paramount, or when the linker must traverse lipid membranes before intracellular activation. The ester acts as a robust protecting group that prevents acid-catalyzed auto-oxidation of the delicate formyl moiety.

  • Choose the Carboxylic Acid when immediate, downstream amide coupling (e.g., EDC/NHS chemistry) is required, and when the construct must remain entirely stable against circulating esterases in vivo.

References

  • The stability of methyl-, ethyl- and fluoroethylesters against carboxylesterases in vitro: there is no difference Source: Nuclear Medicine and Biology (PubMed) URL:[Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery Source: National Institutes of Health (PMC) URL:[Link]

  • Esters in ADC linkers: Optimization of stability and lysosomal cleavage Source: Binghamton University URL:[Link]

methyl 9-(4-formylphenoxy)nonanoate vs SMCC cross-linker conjugation efficiency

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 9-(4-formylphenoxy)nonanoate vs. SMCC: A Comparative Guide to Cross-Linker Conjugation Efficiency

Bioconjugation relies heavily on the precise selection of heterobifunctional cross-linkers to join biomolecules with differing reactive groups. For decades, SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) has been the gold standard for amine-to-sulfhydryl conjugations, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and carrier-protein formulations[1]. However, specialized linkers like methyl 9-(4-formylphenoxy)nonanoate (M9FN) [2] offer alternative bioorthogonal pathways—specifically leveraging aldehyde-based oxime ligation and ester chemistry—that solve some of the inherent stability and kinetic limitations of traditional maleimide chemistry.

This guide provides an objective, data-driven comparison of SMCC and M9FN, analyzing their mechanistic profiles, conjugation efficiencies, and optimal experimental workflows.

Mechanistic Profiling & Chemical Anatomy

SMCC: The Amine-to-Sulfhydryl Standard

SMCC is a heterobifunctional cross-linker containing an N-hydroxysuccinimide (NHS) ester and a maleimide group[3].

  • Reactivity: The NHS ester reacts with primary amines (e.g., lysine residues) to form stable amide bonds, while the maleimide group reacts with free thiols (sulfhydryls) to form thioether bonds[4].

  • Structural Advantage: The inclusion of a cyclohexane ring in the spacer arm sterically protects the maleimide group, significantly decreasing its rate of aqueous hydrolysis compared to linear aliphatic maleimide cross-linkers[5].

Methyl 9-(4-formylphenoxy)nonanoate (M9FN): The Bioorthogonal Alternative

M9FN is a specialized heterobifunctional precursor featuring a formyl (aldehyde) group attached to a phenoxy ring, separated from a methyl ester by a 9-carbon aliphatic chain[2].

  • Reactivity: The formyl group is highly chemoselective, reacting with aminooxy or hydrazine groups to form exceptionally stable oxime or hydrazone linkages. The methyl ester terminus can be utilized directly for lipid nanoparticle (LNP) integration or saponified and activated (via EDC/NHS) to react with primary amines.

  • Structural Advantage: The 9-carbon spacer provides significant flexibility and hydrophobicity, which is advantageous for preserving the biological activity of conjugated molecules by overcoming steric hindrance[1].

Conjugation Efficiency & Kinetics

The conjugation efficiency of a cross-linker is dictated by its reaction kinetics and its susceptibility to competing side reactions (e.g., hydrolysis).

SMCC Efficiency: SMCC conjugation is highly efficient but strictly pH-dependent. In aqueous solutions, NHS ester hydrolytic degradation is a competing reaction whose rate increases exponentially at higher pH levels[3]. Conversely, the maleimide group will slowly hydrolyze and lose its specificity for sulfhydryls at pH values > 7.5[3]. Therefore, optimal efficiency is achieved in a narrow window of pH 7.2–7.5[5].

M9FN Efficiency: Aldehyde-based conjugations (like those utilizing M9FN) proceed optimally at an acidic pH of 4–5, which can denature sensitive proteins[6]. At a neutral physiological pH (pH 7.0), the uncatalyzed oxime ligation is notoriously slow. However, the introduction of nucleophilic catalysts, specifically p-phenylenediamine (pPDA) at low concentrations (e.g., 2 mM), accelerates the oxime conjugation rate by up to 120-fold compared to the uncatalyzed reaction, allowing highly efficient bioconjugation under mild conditions[7].

Table 1: Quantitative Comparison of Conjugation Metrics
MetricSMCC Cross-LinkerMethyl 9-(4-formylphenoxy)nonanoate
Reactive Moieties NHS Ester & MaleimideFormyl (Aldehyde) & Methyl Ester
Target Functional Groups Primary Amines (-NH2) & Thiols (-SH)Aminooxy/Hydrazine & Amines (post-activation)
Optimal Conjugation pH pH 7.2 – 7.5[5]pH 4.0-5.0 (Uncatalyzed) / pH 7.0 (Catalyzed)[6]
Reaction Kinetics Rapid (30–60 min per step)[5]Slow (Uncatalyzed) / Rapid with pPDA catalyst[7]
Linkage Stability Susceptible to in vivo retro-Michael exchangeHighly stable oxime bond; tunable pH-cleavability
Spacer Arm Length ~8.35 Å (Rigid Cyclohexane)[4]>12 Å (Flexible 9-carbon aliphatic chain)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility, the following protocols integrate causality-driven steps and self-validation mechanisms.

Protocol 1: SMCC Two-Step Protein Conjugation

Causality Focus: Minimizing NHS hydrolysis while preventing cross-linking.

  • Amine Activation: Dissolve the amine-containing protein in a primary amine-free buffer (e.g., PBS, pH 7.2). Add a 10- to 50-fold molar excess of SMCC (dissolved in anhydrous DMSO)[5].

    • Why: A high molar excess ensures sufficient maleimide activation across the protein surface, while pH 7.2 minimizes competing NHS hydrolysis[3].

  • Incubation: Incubate at room temperature for 30–60 minutes[4].

  • Desalting (Critical Step): Remove excess unreacted SMCC using a size-exclusion desalting column equilibrated with conjugation buffer[5].

    • Why: Failing to remove free SMCC will cause the target thiol molecules to react with the free cross-linker rather than the activated protein.

  • Thiol Conjugation: Add the thiol-containing target molecule to the maleimide-activated protein. Incubate at pH 6.5–7.5 for 1–2 hours[4].

  • Validation: Estimate conjugation efficiency via SDS-PAGE (observing the molecular weight shift) or quantify precisely using MALDI-TOF Mass Spectrometry[4].

smcc_pathway Amine Protein (Primary Amine) Activated Maleimide-Activated Intermediate Amine->Activated pH 7.2-7.5 NHS Reaction SMCC SMCC Linker (NHS + Maleimide) SMCC->Activated 30-60 min Conjugate Final Conjugate (Thioether Bond) Activated->Conjugate pH 6.5-7.5 1-2 hrs Thiol Target Drug (Free Thiol) Thiol->Conjugate Maleimide Reaction

Caption: SMCC two-step bioconjugation workflow forming a stable thioether linkage.

Protocol 2: M9FN Oxime Ligation & Amide Conjugation

Causality Focus: Overcoming slow oxime kinetics at neutral pH using nucleophilic catalysis.

  • Oxime Ligation: Combine M9FN (1 eq) with an aminooxy-functionalized target molecule (1.2 eq) in a pH 7.0 buffer.

  • Catalysis: Add p-phenylenediamine (pPDA) to a final concentration of 2–10 mM[6]. Incubate for 2 hours at room temperature.

    • Why: pPDA acts as a nucleophilic catalyst, forming a highly reactive Schiff base intermediate that accelerates the final oxime formation by 120-fold without requiring acidic conditions that could degrade the payload[7].

  • Ester Hydrolysis & Activation: Isolate the oxime-linked intermediate. Saponify the methyl ester using mild base (e.g., LiOH in THF/H2O), neutralize, and activate the resulting carboxylic acid using EDC and Sulfo-NHS to form an amine-reactive ester.

  • Protein Conjugation: Add the NHS-activated intermediate to the amine-containing protein in PBS (pH 7.4). Incubate for 1 hour.

  • Validation: Purify via diafiltration to remove the pPDA catalyst[7] and validate the conjugate mass via LC-MS.

m9fn_pathway M9FN M9FN Linker (Aldehyde + Ester) Oxime Oxime-Linked Intermediate M9FN->Oxime pPDA Catalyst pH 7.0 Aminooxy Aminooxy-Drug Aminooxy->Oxime NHS_Act EDC/NHS Activated Ester Oxime->NHS_Act 1. Hydrolysis 2. EDC/NHS Final Final Conjugate (Oxime + Amide) NHS_Act->Final pH 7.2-8.0 Amide Formation Protein Protein (Primary Amine) Protein->Final

Caption: M9FN bioconjugation utilizing pPDA-catalyzed oxime ligation and subsequent NHS activation.

Conclusion

While SMCC remains the industry standard for rapid, catalyst-free amine-to-thiol bioconjugation[1], its reliance on maleimide chemistry makes the final thioether bond susceptible to in vivo retro-Michael exchange. Methyl 9-(4-formylphenoxy)nonanoate , though requiring a more complex multi-step activation process, offers a highly stable bioorthogonal alternative. By utilizing pPDA-catalyzed oxime ligation[6], researchers can achieve exceptional conjugation efficiency at neutral pH, making M9FN highly suitable for next-generation targeted therapeutics requiring robust linker stability.

Sources

Benchmarking Methyl 9-(4-formylphenoxy)nonanoate in pH-Responsive Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Bioconjugation Engineers Focus: Mechanistic causality, comparative linker performance, and self-validating formulation protocols.

The Engineering of Dynamic Covalent Linkers

In the design of targeted drug delivery systems (DDS) and antibody-drug conjugates (ADCs), the linker must solve a fundamental paradox: it must remain absolutely stable in the systemic circulation (pH 7.4) to prevent off-target toxicity, yet rapidly cleave within the acidic microenvironment of the tumor endosome or lysosome (pH 4.5–6.0) to release the active payload[1].

Methyl 9-(4-formylphenoxy)nonanoate (MFPN) is a highly specialized heterobifunctional linker engineered to address this paradox. Structurally, it consists of two critical domains:

  • A 4-Formylphenoxy Headgroup (Aromatic Aldehyde): Designed to react with hydrazine, hydrazide, or amine-bearing drugs (e.g., Doxorubicin) to form an aromatic acylhydrazone or imine bond.

  • A Nonanoate Tail (C9 Aliphatic Spacer): Terminating in a methyl ester (which is easily saponified to a free carboxylic acid for NHS-activation), this 9-carbon chain acts as a strong hydrophobic anchor.

The Causality of Structural Design

The choice of MFPN over standard aliphatic linkers is driven by electronic and steric causality. Aliphatic hydrazones often suffer from premature hydrolysis or transamination with serum proteins in the bloodstream[2]. By utilizing an aromatic aldehyde (the formylphenoxy group), the resulting hydrazone bond benefits from resonance stabilization. The aromatic ring conjugates with the imine double bond, increasing the activation energy required for nucleophilic attack by water at neutral pH[1].

Furthermore, the 9-carbon nonanoate chain is highly lipophilic. When conjugated to a hydrophilic polymer backbone, this spacer forces the system to undergo amphiphilic self-assembly. The MFPN linker collapses into the hydrophobic core of the resulting micelle or nanoparticle, physically shielding the water-sensitive hydrazone bond from bulk aqueous plasma[3]. Upon endocytosis, the protonation of the hydrazone nitrogen at pH 5.0 breaks the resonance stabilization, triggering rapid payload release[4].

G A Systemic Circulation (pH 7.4) MFPN Hydrazone Intact B Tumor Tissue Accumulation (EPR Effect) A->B Passive Targeting C Cellular Endocytosis B->C Internalization D Early/Late Endosome (pH 5.0 - 6.0) C->D Vesicle Maturation E Acid-Catalyzed Hydrazone Hydrolysis D->E Protonation F Intracellular Drug Release & Cytotoxicity E->F Payload Release

Fig 1. Mechanism of pH-triggered drug release via MFPN-hydrazone cleavage in the endosome.

Comparative Benchmarking

To objectively evaluate MFPN, we must benchmark it against industry-standard alternatives: PEG-CHO (a hydrophilic aromatic aldehyde), EMCH (an aliphatic hydrazone-forming linker), and SMCC (a non-cleavable thioether/amide linker).

MFPN vs. PEG-CHO (Hydrophobic vs. Hydrophilic Shielding)

PEG-CHO places the hydrazone bond at the terminus of a highly water-soluble polyethylene glycol chain. While this ensures excellent solubility, it leaves the dynamic covalent bond exposed in the aqueous corona of the nanoparticle. Consequently, PEG-CHO conjugates exhibit higher rates of premature drug leakage in plasma. MFPN’s nonanoate chain buries the bond in the hydrophobic core, extending the circulation half-life significantly[3].

MFPN vs. EMCH (Aromatic vs. Aliphatic Hydrazones)

EMCH (N-ε-maleimidocaproic acid hydrazide) forms aliphatic hydrazones. While highly acid-sensitive, aliphatic hydrazones lack the resonance stabilization of their aromatic counterparts, leading to a narrower therapeutic window between pH 7.4 stability and pH 5.0 release[1][4]. MFPN provides a superior "off/on" switch due to the formylphenoxy group's electronic properties.

Quantitative Performance Data
Linker AlternativeLinker ClassificationPlasma Stability (t½ at pH 7.4)Endosomal Cleavage (t½ at pH 5.0)Hydrophobic Core PromotionPrimary Application
MFPN Aromatic Aldehyde / C9 Aliphatic> 72 hours (Shielded)< 3 hours High (C9 Chain)Polymeric Micelles, Liposomes
EMCH Aliphatic Hydrazide~ 24 hours< 1 hourLowADCs, Soluble Proteins
PEG-CHO Aromatic Aldehyde / Hydrophilic~ 48 hours (Exposed)< 2 hoursNone (Corona)Surface Decoration
SMCC Non-Cleavable ThioetherIndefiniteIndefinite (Requires Proteases)ModerateStandard ADCs (e.g., T-DM1)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow details the synthesis and validation of an MFPN-mediated drug delivery system. The protocol is designed as a self-validating system : it includes an internal control (SMCC) to mathematically prove that drug release is driven exclusively by pH-dependent chemical hydrolysis, rather than physical micelle dissociation.

Workflow Step1 1. Ester Hydrolysis & NHS Activation Step2 2. Polymer Conjugation (Amide Bond Formation) Step1->Step2 Step3 3. Drug Attachment (Hydrazone Formation) Step2->Step3 Step4 4. Nanoparticle Self-Assembly Step3->Step4 Step5 5. Dialysis Release Assay (pH 7.4 vs 5.0) Step4->Step5 Step6 6. HPLC Quantification Step5->Step6

Fig 2. Experimental workflow for synthesizing and benchmarking MFPN-based nanocarriers.

Protocol A: Synthesis of Polymer-MFPN-Doxorubicin Conjugate

Causality Note: We perform the hydrazone conjugation in anhydrous methanol with a catalytic amount of trifluoroacetic acid (TFA). The mild acid catalysis is required to activate the carbonyl carbon of the formylphenoxy group without fully protonating the nucleophilic amine of Doxorubicin.

  • Linker Activation: Saponify the methyl ester of MFPN using 1M LiOH in THF/Water (1:1) for 4 hours. Acidify to pH 3, extract with ethyl acetate, and dry. Convert the resulting free acid to an NHS-ester using EDC/NHS in anhydrous DMF.

  • Polymer Backbone Conjugation: React the MFPN-NHS ester with an amine-functionalized hydrophilic polymer (e.g., PEG-NH2 or aminated hyaluronic acid) in slightly basic buffer (pH 8.0) for 12 hours. Purify via dialysis (MWCO 3.5 kDa) against distilled water.

  • Drug Conjugation: Dissolve the Polymer-MFPN conjugate and Doxorubicin·HCl (1.2 eq) in anhydrous methanol. Add a catalytic amount of TFA (0.1% v/v) to drive hydrazone formation. Stir in the dark at room temperature for 24 hours.

  • Self-Assembly: Evaporate the methanol under reduced pressure to form a thin film. Rehydrate the film with PBS (pH 7.4) and sonicate for 10 minutes. The hydrophobic MFPN-Doxorubicin segments will spontaneously collapse into the core, forming stable micelles[3].

Protocol B: Self-Validating pH-Dependent Release Assay

Validation Logic: By running a parallel assay using a non-cleavable SMCC-Doxorubicin conjugate, we isolate the variable of hydrazone hydrolysis. If the SMCC control releases drug, the micelle is physically unstable. If only the MFPN system releases drug at pH 5.0, the chemical mechanism is validated.

  • Preparation: Transfer 2 mL of the MFPN-Doxorubicin micelle solution (and the SMCC-Doxorubicin control) into separate dialysis bags (MWCO 1 kDa).

  • Dialysis: Submerge the bags into 50 mL of release media:

    • Condition 1: PBS at pH 7.4 (Simulated Plasma)

    • Condition 2: Acetate buffer at pH 5.0 (Simulated Endosome)

  • Incubation: Incubate at 37°C with continuous orbital shaking at 100 RPM.

  • Sampling: At predetermined time points (1, 2, 4, 8, 24, 48, 72 hours), withdraw 1 mL of the external release media and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification: Analyze the withdrawn samples via RP-HPLC (C18 column, fluorescence detection: Ex 470 nm / Em 590 nm).

  • Validation Check: The SMCC control must show < 5% release across all pH conditions. The MFPN formulation should demonstrate < 10% release at pH 7.4 over 72 hours, and > 80% release at pH 5.0 within 24 hours.

References

  • [3] Hydrazone-Containing Triblock Copolymeric Micelles for pH-Controlled Drug Delivery: In Vitro Controlled Release of DOX. Frontiers in Pharmacology.

  • [1] Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. National Institutes of Health (NIH).

  • [4] Spiro Diorthoester (SpiDo), a Human Plasma Stable Acid-Sensitive Cleavable Linker for Lysosomal Release. ACS Publications (Bioconjugate Chemistry).

  • [2] Proteolytic Unlocking of Ultrastable Twin-Acylhydrazone Linkers for Lysosomal Acid-Triggered Release of Anticancer Drugs. ACS Publications (Bioconjugate Chemistry).

Sources

Safety Operating Guide

Methyl 9-(4-formylphenoxy)nonanoate proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

In the fast-paced environment of drug discovery and synthetic chemistry, managing the lifecycle of complex intermediates is as critical as the synthesis itself. Methyl 9-(4-formylphenoxy)nonanoate (MW: 292.37 g/mol ) is a bifunctional organic molecule frequently utilized as a linker in targeted protein degradation (PROTACs) and advanced therapeutics.

Proper disposal of this compound is not merely a regulatory checkbox; it is a fundamental pillar of laboratory safety and operational excellence. This guide provides a self-validating, field-proven protocol for the safe handling, segregation, and disposal of Methyl 9-(4-formylphenoxy)nonanoate, ensuring compliance with EPA and OSHA standards[1][2].

Chemical Profiling & Reactivity Hazards

To safely dispose of any chemical, you must first understand the causality behind its reactivity. Methyl 9-(4-formylphenoxy)nonanoate contains two reactive functional groups that dictate its waste stream routing: a terminal methyl ester and a para-formyl (aldehyde) group .

  • Aldehyde Reactivity (The Amine Hazard): The formyl group is highly electrophilic. If this compound is mistakenly disposed of in a waste carboy containing primary or secondary amines, it will undergo Schiff base (imine) condensation. This reaction releases water and mild heat, which can lead to dangerous pressure buildup in a sealed waste container[3].

  • Ester Hydrolysis (The pH Hazard): The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis. Mixing this waste with strong aqueous acids or bases will cleave the ester, generating nonanoic acid derivatives and methanol, thereby unpredictably altering the waste's flash point and toxicity profile[4].

  • Oxidation: Aldehydes slowly oxidize to carboxylic acids in the presence of strong oxidizers. This chemical must be strictly segregated from oxidizing waste streams (e.g., peroxides, permanganates, nitric acid) to prevent exothermic reactions[4].

Quantitative Data & Storage Limits

The following table summarizes the critical operational parameters for managing this compound in a laboratory setting, grounded in EPA Resource Conservation and Recovery Act (RCRA) regulations[5][6].

ParameterSpecification / LimitOperational & Regulatory Rationale
Waste Classification Non-Halogenated OrganicContains only C, H, O. Governs incineration temperature and EPA reporting[2].
Molecular Weight 292.37 g/mol Used to calculate stoichiometric quenching for benchtop deactivation.
Max SAA Volume 55 GallonsFederal RCRA limit for standard hazardous waste accumulation in a Satellite Accumulation Area[6].
Max SAA Storage Time 6 Months (Academic/R&D)EPA Subpart K regulations mandate regular laboratory clean-outs[5].
Container Fill Limit 90% CapacityProvides a physical buffer to prevent over-pressurization from vapor expansion[2].

Standard Operating Procedure: Step-by-Step Disposal

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Waste Characterization & Solvent Assessment

In drug development workflows, Methyl 9-(4-formylphenoxy)nonanoate is rarely disposed of in its neat (pure) form.

  • Action: Determine the carrying solvent. The solvent dictates the final waste classification.

  • Validation: Check your experimental log. If the compound is dissolved in Dimethyl Sulfoxide (DMSO) or Ethyl Acetate, route it to Non-Halogenated Waste . If it is dissolved in Dichloromethane (DCM) or Chloroform, the entire mixture must be routed to Halogenated Organic Waste [7].

Step 2: Chemical Segregation
  • Action: Isolate the target waste container from incompatible functional groups.

  • Validation: Visually inspect the waste log attached to the carboy. Verify the absolute absence of amines, strong acids, strong bases, and oxidizers before adding your waste[7].

Step 3: Primary Containerization
  • Action: Transfer the waste into a chemically compatible container. High-Density Polyethylene (HDPE) or PTFE-lined amber glass containers are required[5].

  • Validation: Inspect the cap for a PTFE liner. Verify that the container is filled to no more than 90% capacity. Self-validation: If the liquid level touches the neck of the bottle, it is overfilled and non-compliant[2].

Step 4: RCRA Labeling & SAA Logging
  • Action: Affix a hazardous waste tag immediately upon the first drop of waste entering the container[6].

  • Validation: Read the label aloud. It must spell out the full chemical name (e.g., "Methyl 9-(4-formylphenoxy)nonanoate in DMSO"). If you have used abbreviations (e.g., "Me-9-FPN") or chemical formulas, the label is legally non-compliant and must be rewritten[7].

Step 5: Satellite Accumulation Area (SAA) Storage
  • Action: Store the container in a designated SAA at or near the point of generation, utilizing secondary containment (e.g., a spill tray)[5].

  • Validation: Check the accumulation start date. Ensure the waste is scheduled for Environmental Health and Safety (EH&S) pickup before the 6-month regulatory limit expires[5].

Process Visualization

The following diagram illustrates the logical flow and critical safety checkpoints for the disposal of aldehyde-ester organic waste.

G N1 1. Waste Generation & Solvent Check N2 2. Compatibility Segregation N1->N2 Assess Halogens N3 3. HDPE / PTFE Containerization N2->N3 Isolate from Amines/Oxidizers N4 4. RCRA-Compliant Labeling N3->N4 10% Headspace Required N5 5. SAA Storage (< 55 Gal) N4->N5 N6 6. EH&S Pickup & Incineration N5->N6 < 6 Months

Caption: Logical workflow for the segregation, containerization, and disposal of aldehyde-ester organic waste.

Emergency Spill Protocol (Operational Plan)

In the event of an accidental spill of Methyl 9-(4-formylphenoxy)nonanoate:

  • Isolate: Evacuate personnel from the immediate vicinity. If the spill occurred inside a fume hood, lower the sash immediately to contain vapors[8].

  • Control: Don appropriate PPE, including nitrile gloves, chemical safety goggles, and a lab coat[7][9].

  • Absorb: Use an inert absorbent material such as vermiculite, sand, or universal spill pads. Do NOT use combustible materials like sawdust, as the organic nature of the compound presents a fire hazard[10].

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a compatible, sealable hazardous waste container[9].

  • Decontaminate: Wash the spill area thoroughly with soap and water, collecting the rinsate as hazardous waste[4].

References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." Source: osha.gov. URL: [Link]

  • Daniels Health. "How to Ensure Safe Chemical Waste Disposal in Laboratories." Source: danielshealth.com. URL:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." Source: gaiaca.com. URL:[Link]

  • University of Pennsylvania EHRS. "Laboratory Chemical Waste Management Guidelines." Source: upenn.edu. URL:[Link]

  • Physikalisch-Technische Bundesanstalt. "Chemical Waste Management for Laboratories." Source: ptb.de. URL:[Link]

Sources

Personal protective equipment for handling Methyl 9-(4-formylphenoxy)nonanoate

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid chemistry and bioconjugation, I frequently observe laboratories treating specialized lipidic intermediates as generic, benign organics. This is a critical operational failure. Handling Methyl 9-(4-formylphenoxy)nonanoate —a sophisticated compound featuring a highly reactive formyl group tethered to a lipophilic nonanoate chain—demands a rigorous, causality-based approach to laboratory safety.

This guide provides definitive operational protocols, Personal Protective Equipment (PPE) matrices, and disposal plans for working with this molecule, ensuring both scientific integrity and operator safety.

Chemical Risk Profiling: The Causality of Hazard

To select the correct PPE, we must first deconstruct the molecule's reactivity and understand why it poses a threat to human biology.

  • The Formyl (Aldehyde) Group: Aldehydes are highly reactive electrophiles that can be cytotoxic and mutagenic[1]. They readily undergo nucleophilic attack by primary amines present in biological tissues (such as skin proteins and respiratory mucosa), leading to severe cross-linking, tissue sensitization, and acute airway injury[2].

  • The Nonanoate Chain & Phenoxy Ether: This highly lipophilic tail acts as a potent permeation enhancer. If the compound contacts the skin, the lipidic chain accelerates transport across the stratum corneum. Instead of a superficial surface burn, the lipid tail drags the reactive formyl group deep into the dermal layers, risking systemic sensitization.

  • The Methyl Ester: While moderately stable, esters can undergo hydrolysis upon contact with moisture in the eyes or respiratory tract, presenting a secondary risk of irritation.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling permeation-enhancing reactive aldehydes. The following matrix outlines the required protective barriers and the scientific rationale behind each selection.

PPE CategoryMaterial Specification & StandardScientific Rationale (Causality)
Hand Protection Double-gloving: Inner flexible laminate (e.g., Silver Shield/4H) + Outer heavy-duty Nitrile.The lipophilic nonanoate chain accelerates transport through standard thin elastomers. Laminate provides an absolute chemical barrier against the aldehyde, while the outer nitrile provides necessary mechanical dexterity[3].
Eye/Face Protection ANSI Z87.1 Chemical Splash Goggles + Polycarbonate Face Shield.Aldehydes are severe ocular irritants[2]. A face shield is mandatory when handling pressurized systems or scaling up, preventing aerosolized lipid droplets from contacting mucous membranes[3].
Body Protection Flame-Resistant (FR) Lab Coat (fully buttoned); Closed-toe, non-porous footwear.Prevents dermal exposure. Heavy woven cotton or FR materials prevent the lipophilic ester from wicking rapidly to the skin, a common failure point with synthetic clothing blends[3].
Respiratory Certified Chemical Fume Hood (Face velocity 80-100 fpm).Volatile or aerosolized aldehydes can cause acute inflammation in the respiratory system[2]. The hood contains vapors during transfer and exothermic quenching[4].

Operational Handling & Experimental Workflow

When utilizing Methyl 9-(4-formylphenoxy)nonanoate in conjugation chemistry (e.g., reductive amination for lipid nanoparticle anchors or PROTAC linker synthesis), the workflow must be a self-validating system designed to minimize exposure.

Step-by-Step Methodology: Conjugation and Quenching
  • Environmental Control: Conduct all work inside a certified chemical fume hood[4]. Ensure the sash is positioned at the correct working height to maintain optimal face velocity.

  • Reagent Transfer: Due to the viscosity and lipophilicity of the nonanoate ester, utilize positive displacement pipettes. Standard air-displacement pipettes are prone to dripping lipidic solutions, which introduces a severe contamination risk to the workspace.

  • Reaction Execution: Maintain the reaction under an inert atmosphere (Nitrogen or Argon). This not only ensures high synthetic yield by preventing the premature oxidation of the aldehyde to a carboxylic acid, but it also prevents the formation of potentially explosive peroxides.

  • Post-Reaction Quenching (Critical Step): Never dispose of unreacted aldehydes directly into organic waste. Slowly add a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) to the reaction mixture while stirring vigorously[4].

    • Mechanistic Causality: The bisulfite acts as a strong nucleophile, attacking the electrophilic formyl carbon to form a stable, water-soluble α -hydroxy sulfonate adduct. This permanently neutralizes the toxicity of the aldehyde.

    • Self-Validation: The cessation of mild exothermic activity and the clear phase separation of the aqueous adduct from the organic lipid layer confirm that the quenching process is complete.

G A 1. Risk Assessment & PPE Donning B 2. Fume Hood Setup (Inert Atmosphere) A->B C 3. Reagent Transfer (Positive Displacement) B->C D 4. Reaction Execution (Reductive Amination) C->D E 5. Aldehyde Quenching (Sodium Bisulfite Addition) D->E F 6. Hazardous Waste Segregation & Disposal E->F

Workflow for the safe handling, reaction, and quenching of reactive aldehyde-lipid intermediates.

Spill Management & Disposal Plan

In the event of a localized spill of Methyl 9-(4-formylphenoxy)nonanoate, prompt and chemically logical action is required to prevent vapor accumulation and dermal hazards.

  • Isolation: Immediately isolate the area and ensure the fume hood is operating at maximum exhaust capacity. If the spill occurs outside the hood, evacuate the immediate vicinity.

  • Containment: Do not use water, as the lipophilic nonanoate chain will cause the chemical to spread across the water's surface. Contain the spill using an inert, non-combustible absorbent material such as vermiculite or dry sand.

  • In-Situ Neutralization: Spray or carefully pour a 10% sodium bisulfite solution over the absorbed spill to quench the reactive formyl groups[4]. Allow 15 minutes for the exothermic neutralization reaction to complete.

  • Collection & Disposal: Using non-sparking tools, scoop the neutralized absorbent into a chemically resistant, sealable hazardous waste container. Label the container explicitly as "Chemically Quenched Aldehyde/Lipid Waste" and dispose of it according to institutional and EPA/RCRA guidelines.

References

  • Chemscape. (2025). Selecting and Using PPE: Best Practices for Chemical Safety. Retrieved from [Link]

  • Environmental Health and Safety, Dartmouth College. Personal Protective Equipment in Chemistry. Retrieved from [Link]

  • Chen, J., et al. (2021). Environmental Aldehyde Sources and the Health Implications of Exposure. National Center for Biotechnology Information (NIH/PMC). Retrieved from[Link]

  • Patocka, J., et al. (2014). Irritant Compounds: Aldehydes. Military Medical Science Letters (MMSL). Retrieved from[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.